(Z)-Entacapone
Description
The exact mass of the compound (E)-4-Amino-2-butenoic acid is 101.047678466 g/mol and the complexity rating of the compound is 87.7. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-4-aminobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-3-1-2-4(6)7/h1-2H,3,5H2,(H,6,7)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKJUUQOYOHLTF-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045648 | |
| Record name | (E)-4-amino-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25747-40-4, 38090-53-8 | |
| Record name | 4-Aminocrotonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025747404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminocrotonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038090538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-4-amino-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINOCROTONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2R6R1I2MP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activity of 4-Aminocrotonic Acid Isomers
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the vertebrate central nervous system, playing a crucial role in regulating neuronal excitability. The study of GABA's mechanism of action has been greatly facilitated by the use of conformationally restricted analogues. These molecules, by limiting the spatial arrangement of key functional groups, help to elucidate the specific conformations that GABA adopts when interacting with its various receptor subtypes and transporters.[1][2]
Among the most informative of these analogues are the geometric isomers of 4-aminocrotonic acid: trans-4-aminocrotonic acid (TACA) and cis-4-aminocrotonic acid (CACA).[3] The presence of a carbon-carbon double bond in their structures restricts free rotation, resulting in two distinct, planar conformations that have proven instrumental in differentiating the pharmacological profiles of GABA receptor subtypes.[1][2] This guide provides a comprehensive technical overview of the biological activities of TACA and CACA, focusing on their interactions with GABA receptors and transporters, and details the experimental methodologies used for their characterization. The profound differences in the biological activity of these isomers underscore the critical role of stereochemistry in molecular pharmacology and drug design.[1][4]
Pharmacodynamics and Molecular Interactions
The primary molecular targets for 4-aminocrotonic acid isomers within the central nervous system are the GABA receptors (ionotropic GABA-A and GABA-C receptors) and the plasma membrane GABA transporters (GATs). The distinct spatial arrangement of the amino and carboxyl groups in TACA and CACA dictates their affinity and efficacy at these sites.
trans-4-Aminocrotonic Acid (TACA)
TACA, with its extended conformation, acts as a potent agonist at both GABA-A and GABA-C receptors.[1][5][6][7] Its structure allows it to mimic the presumed extended conformation of GABA when it binds to GABA-A receptors.[2] In addition to its receptor activity, TACA is a competitive inhibitor of GABA uptake, suggesting it serves as a substrate for GABA transporters (GATs).[5][8][9] This dual action—activating inhibitory receptors while simultaneously blocking the clearance of endogenous GABA—results in a significant enhancement of GABAergic transmission. However, this broad activity profile can lead to complex physiological effects; for instance, despite enhancing GABAergic transmission, TACA has been observed to produce proconvulsant effects in certain animal models.[6][7]
cis-4-Aminocrotonic Acid (CACA)
In stark contrast to its trans isomer, CACA adopts a folded conformation. This specific spatial arrangement makes it a highly selective and potent partial agonist for the GABA-C receptor subtype (now often classified as the GABA-A-rho subtype).[1][3][10][11] CACA has a much lower affinity for GABA-A receptors and is a very weak inhibitor of GABA uptake.[3][8] This selectivity has made CACA an invaluable pharmacological tool for isolating and studying the function of GABA-C receptors, which are predominantly found in the vertebrate retina but also present in other brain regions.[3] The ability of the folded CACA molecule to selectively activate GABA-C receptors suggests that the GABA binding pocket on this receptor subtype is structurally distinct from that of GABA-A receptors, accommodating a more compact ligand conformation.[2]
Quantitative Pharmacological Data
The differential activities of TACA and CACA are quantitatively represented by their binding affinities and functional potencies at various GABAergic targets. The following table summarizes key data from published literature.
| Compound | Target | Assay Type | Species | Preparation | Parameter | Value | Reference |
| TACA | GABA-A/GABA-C | Receptor Binding | Rat | Brain Membranes | KD | 0.6 µM | [5] |
| GABA-C (rho1) | Electrophysiology | Human | Xenopus Oocytes | KD | 2.43 µM | [12] | |
| GABA Uptake | [3H]GABA Uptake | Rat | Neocortical Neurons | Inhibition | Complete | [8] | |
| CACA | GABA-C | Receptor Agonism | - | - | Activity | Potent, Selective | [3][10] |
| GABA-A | Receptor Binding | - | - | Activity | No significant binding | [3] | |
| GABA-B | Receptor Binding | - | - | Activity | No significant binding | [3] | |
| GABA Uptake | [3H]GABA Uptake | Rat | Neocortical Neurons | Inhibition | ~25% at high conc. | [8] |
Note: Data is aggregated from multiple sources. KD (dissociation constant) is a measure of binding affinity, with lower values indicating higher affinity. Direct comparative values for CACA are less common due to its high selectivity and partial agonism.
Signaling Pathways and Mechanisms of Action
Both GABA-A and GABA-C receptors are ionotropic, meaning they are ligand-gated ion channels.[13] Their activation does not involve a complex second messenger cascade. The binding of an agonist directly opens an integral chloride (Cl⁻) channel, leading to an influx of chloride ions. This influx hyperpolarizes the neuron's membrane potential, making it less likely to fire an action potential and thus producing an inhibitory effect.[13][14]
Experimental Protocols
Characterizing the biological activity of compounds like TACA and CACA involves a suite of standardized in vitro assays.
Radioligand Receptor Binding Assay (GABA-A)
This protocol determines the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the GABA-A receptor.
Objective: To determine the inhibitory constant (Ki) of 4-aminocrotonic acid isomers at the GABA-A receptor.
Materials:
-
Tissue: Rat whole brain or specific regions like the cerebral cortex.
-
Buffers:
-
Radioligand: [³H]Muscimol or [³H]GABA (e.g., 5 nM final concentration).[15][16]
-
Non-specific binding: 10 mM GABA or 200 µM Bicuculline.[15][16]
-
Test Compounds: TACA and CACA at various concentrations.
-
Equipment: Homogenizer, refrigerated centrifuges, scintillation counter, glass fiber filters.
Methodology:
-
Membrane Preparation:
-
Homogenize rat brains in ice-cold homogenization buffer.[15]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.[15]
-
Centrifuge the resulting supernatant at high speed (e.g., 140,000 x g) for 30 minutes at 4°C to pellet the membranes.[15]
-
Wash the pellet by resuspending in binding buffer and repeating the high-speed centrifugation multiple times to remove endogenous GABA.[15]
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In test tubes, combine the prepared membranes (0.1-0.2 mg protein), [³H]Muscimol, and either buffer (for total binding), excess unlabeled GABA (for non-specific binding), or the test compound (TACA/CACA) at varying concentrations.[15][16]
-
Incubate the mixture at 4°C for 45 minutes.[15]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold binding buffer to separate bound from free radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.[16]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.
-
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol measures the functional activity (agonist, partial agonist, or antagonist properties) of the isomers on specific GABA receptor subtypes expressed in Xenopus oocytes.
Objective: To characterize the functional effects of TACA and CACA on human recombinant GABA-C (rho1) receptors.
Materials:
-
Expression System: Xenopus laevis oocytes injected with cRNA encoding the human rho1 subunit.
-
Recording Solution (Barth's Solution): Containing NaCl, KCl, HEPES, MgCl₂, CaCl₂, pH adjusted to ~7.4.
-
Test Compounds: GABA, TACA, and CACA dissolved in recording solution at various concentrations.
-
Equipment: Stereomicroscope, microinjection setup, two-electrode voltage-clamp amplifier, data acquisition system, perfusion system.
Methodology:
-
Oocyte Preparation:
-
Harvest and defolliculate oocytes from a female Xenopus laevis.
-
Microinject the oocytes with a known amount of cRNA for the GABA receptor subunit(s) of interest.
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with the recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with KCl.
-
Clamp the membrane potential at a holding potential of -70 mV.[17]
-
-
Drug Application:
-
Establish a stable baseline current.
-
Apply GABA at a known concentration (e.g., EC₅₀) via the perfusion system to elicit a reference current response.
-
After washout and return to baseline, apply different concentrations of TACA or CACA to generate dose-response curves.
-
To test for antagonism, co-apply the test compound with GABA.[12]
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current induced by each agonist application.
-
Normalize the responses to the maximal GABA response.
-
Plot the normalized current versus the logarithm of the agonist concentration and fit the data to the Hill equation to determine the EC₅₀ (potency) and Imax (efficacy).
-
[³H]GABA Uptake Assay
This protocol measures the ability of the 4-aminocrotonic acid isomers to inhibit the reuptake of GABA into neurons or glial cells.
Objective: To determine the inhibitory potency of TACA and CACA on GABA transporters.
Materials:
-
Preparation: Primary cultures of neocortical neurons or synaptosomes prepared from rat brain.[8]
-
Radioligand: [³H]GABA.
-
Uptake Buffer: A physiological salt solution (e.g., Krebs-Ringer) containing glucose.
-
Inhibitors: TACA, CACA, and a known potent GAT inhibitor like Nipecotic acid (for positive control).[18][19]
-
Equipment: Liquid scintillation counter, filtration manifold.
Methodology:
-
Assay Preparation:
-
Pre-incubate the cultured cells or synaptosomes in uptake buffer at 37°C.
-
-
Inhibition and Uptake:
-
Add the test compounds (TACA/CACA) or control inhibitor at various concentrations to the preparation.
-
Initiate the uptake reaction by adding a low concentration of [³H]GABA.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
To determine non-specific uptake, run parallel samples at 4°C or in the presence of a saturating concentration of a known uptake inhibitor.
-
-
Termination and Quantification:
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Lyse the cells or synaptosomes on the filter and measure the trapped radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake at each concentration of the test compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Visualized Workflows and Relationships
General Experimental Workflow
The characterization of novel GABAergic compounds follows a logical progression from initial design and synthesis to detailed in vitro and in vivo analysis.
Isomer-Target Logical Relationships
The distinct structures of TACA and CACA lead to clear, divergent interactions with their molecular targets.
Conclusion
The isomers of 4-aminocrotonic acid, TACA and CACA, serve as a classic example of the importance of stereochemistry in pharmacology. Their rigid, distinct conformations have allowed researchers to probe the structural requirements of GABAergic proteins with high precision. TACA, with its broad agonism at GABA-A and GABA-C receptors and its inhibition of GABA uptake, acts as a general tool for enhancing GABAergic tone. In contrast, CACA's remarkable selectivity for GABA-C receptors has cemented its role as an indispensable pharmacological probe for studying this less ubiquitous but functionally important receptor class. The continued study of these and similar conformationally restricted analogues is essential for the rational design of novel, subtype-selective drugs for the treatment of neurological and psychiatric disorders.
References
- 1. 4-Aminocrotonic Acid Hydrochloride | 2126899-84-9 | Benchchem [benchchem.com]
- 2. Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Trans-4-aminocrotonic acid (TACA), a potent agonist of GABA(A) and GABA(C) receptors, shows a proconvulsant action in the electroconvulsive threshold test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TACA | CAS:38090-53-8 | GABA uptake inhibitor. Also GABAA agonist and substrate for GABA-T | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TACA | GABAA Receptors | Tocris Bioscience [tocris.com]
- 10. (Z)-4-Amino-2-butenoic acid - Wikipedia [en.wikipedia.org]
- 11. Insights and progress on the biosynthesis, metabolism, and physiological functions of gamma-aminobutyric acid (GABA): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analogues of gamma-aminobutyric acid (GABA) and trans-4-aminocrotonic acid (TACA) substituted in the 2 position as GABAC receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PDSP - GABA [kidbdev.med.unc.edu]
- 16. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recording of GABA-Gated Currents. [bio-protocol.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
Preliminary Investigation of TACA's Proconvulsant Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the preliminary findings concerning the proconvulsant effects of trans-4-Aminocrotonic acid (TACA). TACA is a conformationally restricted analogue of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA). It functions as a potent agonist at both GABA-A and GABA-C receptors and is also known to inhibit GABA uptake. While compounds that enhance GABAergic transmission are typically associated with anticonvulsant properties, preclinical evidence has surprisingly demonstrated that TACA can exert proconvulsant effects under specific experimental conditions. This document summarizes the key quantitative data, details the experimental protocols used in these investigations, and explores the hypothesized mechanisms of action through signaling pathway diagrams.
Quantitative Data Summary
The primary evidence for TACA's proconvulsant activity comes from studies utilizing the maximal electroshock seizure threshold (MEST) test in mice. In this model, a proconvulsant effect is identified by a statistically significant reduction in the electrical current required to induce a tonic hindlimb extension seizure in 50% of the animals (CS50). The key findings are summarized below.
Table 1: Effect of TACA on the Electroconvulsive Threshold in Mice
| Treatment Group | Dose (mg/kg, i.p.) | CS50 (mA) [95% Confidence Limits] | Percent Change from Control |
| Control (Vehicle) | - | 5.4 [5.0 - 5.8] | - |
| TACA | 10 | 5.2 [4.7 - 5.7] | -3.7% |
| Control (Vehicle) | - | 5.6 [5.2 - 6.0] | - |
| TACA | 15 | 4.5 [4.1 - 4.9] | -19.6% |
| TACA | 25 | 4.3 [3.9 - 4.7] | -23.2% |
*Indicates a statistically significant decrease in the electroconvulsive threshold. Data sourced from Borowicz et al., 2005.[1]
Experimental Protocols
The data presented above were obtained using the Maximal Electroshock Seizure Threshold (MEST) test. This is a standard preclinical model for assessing a compound's potential to alter seizure susceptibility.
Maximal Electroshock Seizure Threshold (MEST) Test
Objective: To determine the minimum electrical current (in milliamperes, mA) required to induce a maximal (tonic hindlimb extension) seizure in 50% of a given animal population (the CS50 value). A significant decrease in the CS50 value after drug administration indicates a proconvulsant effect.
Animal Model:
-
Species: Male Albino Swiss mice
-
Weight: 20-25 g
-
Housing: Maintained in colony cages with free access to food and water, under standardized light/dark cycles and temperature conditions.
Drug Administration:
-
Compound: trans-4-Aminocrotonic acid (TACA)
-
Vehicle: Saline
-
Route of Administration: Intraperitoneal (i.p.)
-
Pre-treatment Time: TACA or vehicle was administered 30 minutes prior to the electroshock stimulus.
Procedure:
-
Animal Preparation: Mice are handled and acclimatized to the testing environment.
-
Electrode Placement: A drop of anesthetic (e.g., 0.5% tetracaine) is applied to the eyes. Corneal electrodes are then placed on the corneas of the mouse.
-
Stimulus Delivery: An electrical stimulus with a fixed frequency (e.g., 60 Hz) and pulse width is delivered for a short duration (e.g., 0.2 seconds) using a specialized pulse generator.
-
Threshold Determination: The "up-and-down" staircase method is employed. An initial current is chosen, and if the animal does not exhibit a tonic hindlimb extension, the current is increased for the next animal. If a seizure is observed, the current is decreased. This process is repeated across a cohort of animals.
-
Endpoint: The definitive endpoint is the observation of a full tonic extension of both hind limbs, where the limbs are in a 180° angle to the torso.
-
Data Analysis: The CS50 value and its 95% confidence limits are calculated from the stimulus intensities and animal responses using a statistical method such as Probit analysis. The CS50 of the TACA-treated group is then compared to the vehicle-treated control group.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the procedural flow for determining the proconvulsant effects of TACA using the MEST test.
Hypothesized Signaling Pathway for Proconvulsant Effect
The proconvulsant effect of TACA is paradoxical because GABA receptor agonists are typically inhibitory. The leading hypothesis suggests this effect is not mediated by classical GABA-A receptors, but rather by TACA's potent agonism at GABA-C receptors, which are highly expressed in specific brain regions like the superior colliculus.[1] Activation of these receptors may lead to a net disinhibition of seizure-propagating circuits.
Another potential mechanism for paradoxical proconvulsant effects from GABA agonists involves alterations in the neuronal chloride gradient. Under certain pathological conditions, the intracellular chloride concentration can increase, causing the GABA-A receptor-mediated current to become depolarizing rather than hyperpolarizing, thus promoting excitation.[2]
Discussion and Future Directions
The available data clearly indicate that TACA, despite being a GABA receptor agonist, can lower the seizure threshold in an electroshock model.[1] This finding is contrary to the expected anticonvulsant effects typically associated with enhanced GABAergic transmission.[1] The prevailing hypothesis centers on TACA's activity at GABA-C receptors, potentially leading to a disinhibition of critical seizure control pathways.[1]
This preliminary investigation highlights several areas for future research:
-
Mechanism Validation: The GABA-C hypothesis could be directly tested by co-administering TACA with a selective GABA-C receptor antagonist, such as TPMPA, to determine if the proconvulsant effect is reversed.
-
Broader Model Testing: The proconvulsant effects of TACA should be investigated in other seizure models, such as those induced by chemical convulsants like pentylenetetrazole (PTZ) or picrotoxin, to assess the generalizability of the current findings.
-
Electrophysiological Studies: In vitro electrophysiology on brain slices from relevant areas (e.g., superior colliculus, hippocampus) could elucidate the specific effects of TACA on neuronal excitability and synaptic inhibition, and determine if it causes depolarizing GABA responses.
For drug development professionals, the case of TACA serves as a critical reminder that compounds targeting neurotransmitter systems can have complex and sometimes counterintuitive effects. A thorough understanding of a compound's full receptor profile (including subtypes like GABA-C) and its effects across different brain regions is essential to accurately predict its net effect on neuronal excitability and overall safety profile.
References
Methodological & Application
Protocol for Selective Activation of GABA-C Receptors Using CACA
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols for Utilizing cis-4-aminocrotonic acid (CACA) as a Selective Agonist for Gamma-Aminobutyric Acid Type C (GABA-C) Receptors
This document provides a comprehensive guide for the use of cis-4-aminocrotonic acid (CACA), a conformationally restricted analog of the neurotransmitter gamma-aminobutyric acid (GABA), to selectively activate GABA-C receptors. GABA-C receptors, a subtype of ionotropic GABA receptors, are ligand-gated chloride channels.[1] Their distinct pharmacology and localization in the central nervous system, particularly the retina, make them a target of interest for neuroscience research and drug development.
CACA serves as a potent and selective partial agonist for GABA-C receptors, exhibiting minimal to no activity at GABA-A and GABA-B receptors.[2] This selectivity allows for the precise investigation of GABA-C receptor function and the screening of novel therapeutic agents targeting this receptor subtype.
Data Presentation: Quantitative Comparison of CACA Activity at GABA Receptor Subtypes
The following table summarizes the quantitative data on the potency and affinity of CACA at GABA-A, GABA-B, and GABA-C receptors. The data highlights the selectivity of CACA for the GABA-C receptor subtype.
| Receptor Subtype | Ligand | Parameter | Value (µM) | Notes |
| GABA-C | CACA | EC50 | ~1 | Highly sensitive to CACA.[3] |
| GABA-A | CACA | Affinity (Kd) | >1000 | CACA does not significantly bind to GABA-A receptors. |
| GABA-B | CACA | Affinity (Kd) | >1000 | CACA does not significantly bind to GABA-B receptors. |
Experimental Protocols
I. Preparation of Xenopus laevis Oocytes for GABA-C Receptor Expression
This protocol describes the preparation of Xenopus laevis oocytes for the expression of GABA-C receptors, a common system for studying ion channel function.
Materials:
-
Mature female Xenopus laevis
-
Collagenase solution (e.g., 2 mg/mL in calcium-free oocyte Ringer's solution)
-
Calcium-free oocyte Ringer's (OR-2) solution: 82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 5 mM HEPES, pH 7.5
-
Oocyte Ringer's (ND96) solution: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5
-
cRNA encoding the desired GABA-C receptor subunit (e.g., ρ1)
Procedure:
-
Surgically remove a portion of the ovary from an anesthetized Xenopus laevis.
-
Isolate oocytes by gentle dissection.
-
Treat the oocytes with collagenase solution for 1-2 hours at room temperature with gentle agitation to defolliculate.
-
Wash the oocytes thoroughly with calcium-free OR-2 solution.
-
Select healthy, stage V-VI oocytes.
-
Inject each oocyte with 50 nL of GABA-C receptor subunit cRNA (e.g., 0.1-1 ng/oocyte).
-
Incubate the injected oocytes in ND96 solution supplemented with antibiotics at 16-18°C for 2-7 days to allow for receptor expression.
II. Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Measuring CACA-induced Currents
This protocol details the use of two-electrode voltage clamp electrophysiology to record the currents elicited by the application of CACA to GABA-C receptor-expressing Xenopus oocytes.
Materials:
-
GABA-C receptor-expressing Xenopus oocytes
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl
-
Recording chamber
-
Perfusion system
-
ND96 solution (as the external recording solution)
-
CACA stock solution (e.g., 100 mM in water) and serial dilutions in ND96
Procedure:
-
Place a GABA-C receptor-expressing oocyte in the recording chamber and continuously perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Establish a stable baseline current recording.
-
Apply increasing concentrations of CACA to the oocyte via the perfusion system, with washout periods in between applications to allow for receptor recovery.
-
Record the inward chloride current elicited by CACA at each concentration.
-
Construct a dose-response curve by plotting the peak current amplitude against the CACA concentration to determine the EC50 value.
Mandatory Visualizations
GABA-C Receptor Signaling Pathway
The activation of GABA-C receptors by CACA leads to the opening of an integrated chloride ion channel. This results in an influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and subsequent inhibition of neuronal excitability.
References
Application Notes and Protocols: 4-Aminocrotonic Acid in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminocrotonic acid, existing as two geometric isomers, trans-4-aminocrotonic acid (TACA) and cis-4-aminocrotonic acid (CACA), serves as a valuable pharmacological tool in the study of γ-aminobutyric acid (GABA) neurotransmission. As conformationally restricted analogs of GABA, these compounds exhibit distinct selectivity and potency at various GABA receptors and transporters.[1][2] This document provides detailed application notes and protocols for the use of 4-aminocrotonic acid isomers in competitive binding assays, enabling researchers to investigate the pharmacology of the GABAergic system.
Data Presentation
The binding affinities of trans- and cis-4-aminocrotonic acid for GABA receptors and transporters are summarized below. It is important to note that while qualitative data is available for several targets, precise quantitative binding constants (Ki or IC50) are not always present in the public domain literature.
| Compound | Target | Assay Type | Radioligand | Preparation | Kd (µM) | Ki (µM) | IC50 (µM) | Reference |
| trans-4-Aminocrotonic acid (TACA) | GABAC Receptor | Competitive Binding | [3H]GABA | Recombinant human ρ1 subunits expressed in Xenopus oocytes | 0.6 | - | - | [3] |
| trans-4-Aminocrotonic acid (TACA) | GABAA Receptor | Functional/Binding | - | Primary neuronal cultures | - | - | Potent Agonist | [4] |
| trans-4-Aminocrotonic acid (TACA) | GABA Uptake | [3H]GABA Uptake | [3H]GABA | Neocortical neurons | - | - | Complete Inhibition | [4] |
| cis-4-Aminocrotonic acid (CACA) | GABAC Receptor | Functional | - | Recombinant human ρ1 subunits expressed in Xenopus oocytes | - | - | Selective Partial Agonist | [1] |
| cis-4-Aminocrotonic acid (CACA) | GABAA Receptor | Functional/Binding | - | Primary neuronal cultures | - | No significant binding | - | [1] |
| cis-4-Aminocrotonic acid (CACA) | GABAB Receptor | Functional/Binding | - | - | - | No significant binding | - | [1] |
| cis-4-Aminocrotonic acid (CACA) | GABA Uptake | [3H]GABA Uptake | [3H]GABA | Neocortical neurons | - | - | 25% inhibition at high concentrations | [4] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for GABAA Receptors
This protocol is adapted for determining the binding affinity of 4-aminocrotonic acid isomers to GABAA receptors using [3H]muscimol, a high-affinity GABAA agonist.
Materials:
-
Biological Sample: Rat brain cortex membranes
-
Radioligand: [3H]muscimol (specific activity ~15-30 Ci/mmol)
-
Non-specific Binding Control: GABA (1 mM) or bicuculline (100 µM)
-
Test Compounds: trans-4-aminocrotonic acid, cis-4-aminocrotonic acid
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Filtration manifold and vacuum pump
-
Microplate reader or liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain cortices in 10 volumes of ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Wash the resulting pellet by resuspension in fresh assay buffer and repeat the centrifugation step three times to remove endogenous GABA.
-
Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a Bradford assay). Dilute the membrane preparation to a final concentration of 0.2-0.4 mg/mL.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compounds (4-aminocrotonic acid isomers) in assay buffer.
-
In a 96-well plate or individual tubes, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]muscimol (final concentration 1-5 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of GABA (1 mM) or bicuculline (100 µM), 50 µL of [3H]muscimol, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of test compound dilution, 50 µL of [3H]muscimol, and 100 µL of membrane preparation.
-
-
-
Incubation:
-
Incubate the plate/tubes at 4°C for 30-60 minutes.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well/tube through glass fiber filters pre-soaked in assay buffer using a filtration manifold.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: [3H]GABA Uptake Inhibition Assay for GABA Transporters
This protocol measures the ability of 4-aminocrotonic acid isomers to inhibit the uptake of [3H]GABA into neuronal or glial preparations.
Materials:
-
Biological Sample: Primary neuronal cultures or synaptosomes from rat brain.
-
Radioligand: [3H]GABA (specific activity ~30-60 Ci/mmol)
-
Test Compounds: trans-4-aminocrotonic acid, cis-4-aminocrotonic acid
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 10 mM Glucose, pH 7.4)
-
Wash Buffer: Ice-cold Uptake Buffer
-
Microplate or tubes suitable for cell culture
-
Liquid scintillation counter
Procedure:
-
Cell/Synaptosome Preparation:
-
Prepare primary neuronal cultures or synaptosomes according to standard laboratory protocols.
-
Plate the cells or aliquot the synaptosomes into the wells of a microplate.
-
-
Assay Setup:
-
Wash the cells/synaptosomes twice with pre-warmed Uptake Buffer.
-
Pre-incubate the preparations with varying concentrations of the test compounds (4-aminocrotonic acid isomers) or buffer (for total uptake) for 10-15 minutes at 37°C.
-
To determine non-specific uptake, a parallel set of wells can be incubated at 4°C or in the presence of a known potent GABA uptake inhibitor (e.g., tiagabine).
-
-
Uptake Reaction:
-
Initiate the uptake by adding [3H]GABA (final concentration 10-50 nM) to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
-
Termination and Washing:
-
Terminate the uptake by rapidly aspirating the medium and washing the cells/synaptosomes three times with ice-cold Wash Buffer.
-
-
Quantification:
-
Lyse the cells/synaptosomes with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the competitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways of GABA receptors.
Experimental Workflow
Caption: Workflow for a competitive binding assay.
References
- 1. Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Aminocrotonic Acid Hydrochloride | 2126899-84-9 | Benchchem [benchchem.com]
- 3. GABA Receptor | DC Chemicals [dcchemicals.com]
- 4. Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of cis- and trans-4-Aminocrotonic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of the geometrically isomeric compounds, cis- and trans-4-Aminocrotonic acid. These compounds are conformationally restricted analogues of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and serve as valuable pharmacological tools for studying GABA receptor subtypes. trans-4-Aminocrotonic acid (TACA) is an agonist at both GABAA and GABAC receptors, while cis-4-aminocrotonic acid (CACA) is a selective partial agonist for GABAA-ρ (formerly GABAC) receptors.
Synthesis of trans-4-Aminocrotonic Acid (TACA)
An efficient synthesis of TACA can be achieved from the GABA metabolite, γ-amino-β-hydroxybutyric acid (GABOB). This method, adapted from Forrester et al. (2017), involves a two-step procedure of esterification followed by elimination.
Experimental Protocol
Step 1: Esterification of γ-amino-β-hydroxybutyric acid (GABOB)
-
To a solution of γ-amino-β-hydroxybutyric acid (1.0 eq) in methanol, add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure to yield the methyl ester of GABOB.
Step 2: Elimination to form trans-4-Aminocrotonic acid
-
Dissolve the GABOB methyl ester in a suitable solvent and treat with a strong base to induce elimination of the hydroxyl group.
-
The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, neutralize the reaction mixture and purify the product by recrystallization or chromatography to obtain trans-4-aminocrotonic acid.
Quantitative Data
| Step | Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| 1 | GABOB methyl ester | GABOB | Thionyl chloride | Methanol | 24 | >95 |
| 2 | trans-4-Aminocrotonic acid | GABOB methyl ester | Strong base | - | - | Not specified |
Note: The yield for the elimination step is not specified in the abstract and would require access to the full text for confirmation.
Synthesis of cis-4-Aminocrotonic Acid (CACA)
The synthesis of CACA requires a stereoselective approach to favor the formation of the Z-alkene. A common strategy involves the partial hydrogenation of a corresponding alkyne precursor using a poisoned catalyst, such as Lindlar's catalyst. An alternative route, described by Allan & Johnston (1985), utilizes phthalimido-protected intermediates. The foundational synthesis by Johnston et al. (1975) likely proceeds via 4-aminobut-2-ynoic acid.
Experimental Protocol: Synthesis via Partial Hydrogenation of 4-Aminobut-2-ynoic Acid
Step 1: Preparation of 4-Aminobut-2-ynoic Acid
This intermediate can be synthesized from propargyl alcohol through a series of reactions including oxidation, halogenation, and amination.
Step 2: Partial Hydrogenation to cis-4-Aminocrotonic Acid
-
Dissolve 4-aminobut-2-ynoic acid in a suitable solvent (e.g., methanol, ethanol).
-
Add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).
-
Hydrogenate the mixture under a hydrogen atmosphere (typically balloon pressure) at room temperature.
-
Monitor the reaction closely by techniques such as NMR or GC to prevent over-reduction to the saturated analogue.
-
Upon consumption of the starting material, filter the catalyst and remove the solvent under reduced pressure.
-
Purify the resulting cis-4-aminocrotonic acid by recrystallization.
Quantitative Data
| Step | Product | Starting Material | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 2 | cis-4-Aminocrotonic acid | 4-Aminobut-2-ynoic acid | Lindlar's catalyst | Methanol/Ethanol | Variable | High (typically) |
Note: Specific yields and reaction conditions are dependent on the precise experimental setup and would be detailed in the full publication.
Synthesis Workflow Diagrams
The following diagrams illustrate the synthetic pathways described above.
Caption: Synthesis of trans-4-Aminocrotonic acid (TACA) from GABOB.
Caption: Synthesis of cis-4-Aminocrotonic acid (CACA) via partial hydrogenation.
Application Notes and Protocols for the Use of 4-Aminocrotonic Acid in Xenopus Oocyte Expression Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Xenopus laevis oocyte expression system is a robust and versatile platform for the functional characterization of ion channels and membrane-bound receptors. Its large size facilitates the microinjection of exogenous messenger RNA (mRNA), leading to the expression of functional proteins on the oocyte membrane. This system is particularly well-suited for studying the pharmacology of ligand-gated ion channels, such as the γ-aminobutyric acid (GABA) receptors. 4-Aminocrotonic acid, a conformationally restricted analog of GABA, exists as two geometric isomers, trans-4-aminocrotonic acid (TACA) and cis-4-aminocrotonic acid (CACA). These isomers exhibit distinct pharmacological profiles at GABA receptors, making them valuable tools for dissecting the function of different receptor subtypes.
This document provides detailed application notes and protocols for the use of 4-aminocrotonic acid in Xenopus oocyte expression systems to study GABA receptor pharmacology.
Data Presentation
The pharmacological effects of TACA and CACA on various GABA receptor subtypes expressed in Xenopus oocytes can be quantified by determining their potency (EC50) and efficacy. The following tables summarize the available quantitative data for these compounds.
| Compound | Receptor Subtype | Parameter | Value | Reference |
| trans-4-Aminocrotonic acid (TACA) | Human GABAC ρ1 | EC50 | 0.4 µM | [1] |
| trans-4-Aminocrotonic acid (TACA) | Human GABAC ρ1 | Kd | 0.6 µM | [1] |
Note: There is a notable lack of comprehensive, publicly available data on the EC50 values of trans- and cis-4-aminocrotonic acid across a wide range of GABAA receptor subtypes expressed in Xenopus oocytes. The provided data for TACA is specific to the GABAC receptor. Further experimental investigation is required to fully characterize the activity of these compounds on various GABAA receptor isoforms.
Signaling Pathways and Experimental Logic
The activation of GABAA receptors by agonists like GABA or 4-aminocrotonic acid leads to the opening of an integral chloride ion channel, resulting in the influx of chloride ions into the cell. This hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus mediating an inhibitory neurotransmitter response. The experimental workflow is designed to quantify this ion channel activity.
Caption: GABAA Receptor Activation by 4-Aminocrotonic Acid.
The experimental workflow involves the expression of specific GABA receptor subunits in Xenopus oocytes, followed by electrophysiological recording to measure the ion currents elicited by the application of 4-aminocrotonic acid.
Caption: Xenopus Oocyte Expression and Electrophysiology Workflow.
Experimental Protocols
Protocol 1: Preparation of Xenopus laevis Oocytes
-
Oocyte Harvesting: Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine solution. Surgically remove a portion of the ovary and place it in a calcium-free OR-2 buffer (82.5 mM NaCl, 2 mM KCl, 1 mM MgCl2, 5 mM HEPES, pH 7.5).
-
Defolliculation: Cut the ovarian lobe into small pieces and incubate in OR-2 buffer containing 2 mg/mL collagenase type I for 2-3 hours at room temperature with gentle agitation to remove the follicular cell layer.
-
Oocyte Selection: Manually separate the oocytes and wash them thoroughly with ND96 buffer (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5). Select healthy, stage V-VI oocytes for injection.
-
Oocyte Maintenance: Store the selected oocytes in ND96 buffer supplemented with 2.5 mM sodium pyruvate, 100 U/mL penicillin, and 100 µg/mL streptomycin at 16-18°C.
Protocol 2: cRNA Preparation and Microinjection
-
cRNA Synthesis: Linearize the plasmid DNA containing the desired GABA receptor subunit cDNA. Use an in vitro transcription kit to synthesize capped cRNA. Purify the cRNA and determine its concentration and quality.
-
cRNA Mixture Preparation: For heteromeric receptors, mix the cRNAs of the different subunits in a desired ratio (e.g., 1:1:10 for α:β:γ subunits). Dilute the final cRNA mixture in RNase-free water to a final concentration of 0.1-1 µg/µL.
-
Microinjection: Load a glass microinjection needle with the cRNA mixture. Using a micromanipulator, inject approximately 50 nL of the cRNA solution into the cytoplasm of each oocyte.
-
Incubation: Incubate the injected oocytes in supplemented ND96 buffer at 16-18°C for 2-7 days to allow for receptor expression.
Protocol 3: Preparation of 4-Aminocrotonic Acid Solutions
-
Stock Solution Preparation: Prepare a high-concentration stock solution of trans-4-aminocrotonic acid and cis-4-aminocrotonic acid (e.g., 100 mM) in high-purity water. Gentle heating or sonication may be required to fully dissolve the compound. Store the stock solution at -20°C.
-
Working Solution Preparation: On the day of the experiment, thaw the stock solution and prepare a series of dilutions in ND96 recording buffer to the desired final concentrations for constructing a dose-response curve (e.g., ranging from 0.1 µM to 1 mM).
Protocol 4: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Electrode Preparation: Pull microelectrodes from borosilicate glass capillaries to a resistance of 0.5-2 MΩ when filled with 3 M KCl.
-
Oocyte Placement: Place an oocyte expressing the GABA receptors in a recording chamber continuously perfused with ND96 buffer.
-
Electrode Impalement: Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Voltage Clamping: Clamp the oocyte membrane potential to a holding potential of -60 to -80 mV.
-
Drug Application: Perfuse the recording chamber with the different concentrations of 4-aminocrotonic acid prepared in Protocol 3. Apply each concentration until the current response reaches a steady state.
-
Data Acquisition: Record the current responses elicited by the application of the agonist. Ensure a sufficient washout period with ND96 buffer between applications to allow for receptor recovery.
-
Data Analysis: Measure the peak current amplitude for each concentration. Normalize the responses to the maximal current and plot the data to generate a dose-response curve. Fit the curve with a Hill equation to determine the EC50 and Hill coefficient.
Conclusion
The Xenopus oocyte expression system is a powerful tool for the pharmacological characterization of 4-aminocrotonic acid isomers at GABA receptors. The distinct profiles of TACA and CACA can be leveraged to understand the subunit composition and function of native and recombinant GABA receptors. The protocols outlined in this document provide a framework for conducting these studies. Further research is warranted to expand the quantitative dataset for these compounds on a wider array of GABAA receptor subtypes to facilitate their use as selective pharmacological tools in neuroscience and drug development.
References
4-Aminocrotonic Acid: A Tool for Probing GABA Receptor Subtype Diversity
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting on a variety of receptor subtypes to regulate neuronal excitability. The diverse family of GABA receptors is broadly classified into GABA-A, GABA-B, and the former GABA-C class, now recognized as a subset of GABA-A receptors composed of rho (ρ) subunits. Dissecting the specific roles of these receptor subtypes is crucial for understanding brain function and for the development of targeted therapeutics for neurological and psychiatric disorders. 4-Aminocrotonic acid, a conformationally restricted analogue of GABA, and its isomers, serve as valuable pharmacological tools for this purpose. This document provides detailed application notes and protocols for utilizing 4-aminocrotonic acid in the study of GABA receptor subtypes.
Physicochemical Properties and Isomer-Specific Activity
4-Aminocrotonic acid exists as two geometric isomers: trans-4-aminocrotonic acid (TACA) and cis-4-aminocrotonic acid (CACA). Their rigid structures, compared to the flexible GABA molecule, confer selectivity for different GABA receptor subtypes.
trans-4-Aminocrotonic Acid (TACA) is a potent agonist at both GABA-A and GABA-C receptors[1][2]. Its extended conformation is thought to mimic the conformation of GABA when binding to GABA-A receptors[3]. TACA also acts as an inhibitor of GABA uptake, which should be considered when interpreting experimental results[1][4].
cis-4-Aminocrotonic Acid (CACA) exhibits selectivity for GABA-C receptors, acting as a potent and selective partial agonist[3][5]. Its folded conformation is believed to be responsible for this selectivity, as it does not bind to GABA-A or GABA-B receptors[5].
Data Presentation
The following tables summarize the quantitative data available for the interaction of 4-aminocrotonic acid isomers with GABA receptor subtypes.
Table 1: Binding Affinity and Potency of trans-4-Aminocrotonic Acid (TACA) at GABA Receptors
| Receptor Subtype | Parameter | Value (µM) | Species/System | Reference |
| GABA-C (homomeric ρ1) | Kd | 0.6 | - | [6] |
| GABA-C (homomeric ρ1) | Ki | 0.36 | Human (expressed in X. laevis oocytes) | [7] |
| GABA-C (homomeric ρ1) | EC50 | 0.53 | Human (expressed in X. laevis oocytes) | [7] |
| GABA-A | Agonist | - | General | [1][2][6] |
| GABA Transporter | Inhibitor | - | Rat brain slices | [4] |
Table 2: Activity of cis-4-Aminocrotonic Acid (CACA) at GABA Receptors
| Receptor Subtype | Activity | Selectivity | Reference |
| GABA-C | Potent partial agonist | Selective for GABA-C | [3][5] |
| GABA-A | No binding | - | [5] |
| GABA-B | No binding | - | [5] |
Experimental Protocols
Here we provide detailed methodologies for key experiments utilizing 4-aminocrotonic acid to study GABA receptor subtypes.
Radioligand Binding Assay for GABA-C Receptors
This protocol is adapted from a [3H]GABA binding assay and can be used to determine the binding affinity of 4-aminocrotonic acid isomers at GABA-C receptors through competitive displacement.
Objective: To determine the Ki of TACA and CACA for the GABA-C receptor.
Materials:
-
Rat cerebellum (tissue of choice due to high GABA-C receptor enrichment)
-
[3H]GABA (radioligand)
-
trans-4-aminocrotonic acid (TACA)
-
cis-4-aminocrotonic acid (CACA)
-
Isoguvacine (to block GABA-A sites)
-
Bicuculline (GABA-A antagonist, for defining non-specific binding)
-
Tris-citrate buffer (50 mM, pH 7.1)
-
Homogenizer
-
Centrifuge (refrigerated)
-
Scintillation counter and vials
-
Glass fiber filters
Protocol:
-
Membrane Preparation:
-
Homogenize rat cerebellum in ice-cold Tris-citrate buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 50,000 x g for 20 minutes at 4°C.
-
Wash the pellet by resuspending in fresh buffer and centrifuging again. Repeat this wash step three times to remove endogenous GABA.
-
Resuspend the final pellet in Tris-citrate buffer containing 40 µM isoguvacine to a protein concentration of approximately 1-2 mg/mL.
-
-
Binding Assay:
-
Set up assay tubes with the following components:
-
Total Binding: Membrane preparation, [3H]GABA (e.g., 10 nM).
-
Non-specific Binding: Membrane preparation, [3H]GABA, and a high concentration of unlabeled GABA (e.g., 1 mM) or bicuculline (e.g., 100 µM).
-
Displacement: Membrane preparation, [3H]GABA, and varying concentrations of TACA or CACA (e.g., 10-9 M to 10-3 M).
-
-
Incubate all tubes at 4°C for 20 minutes.
-
Rapidly filter the contents of each tube through glass fiber filters under vacuum.
-
Wash the filters three times with ice-cold Tris-citrate buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the competing ligand (TACA or CACA).
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]GABA and Kd is its dissociation constant for the GABA-C receptor.
-
Electrophysiological Recording in Xenopus Oocytes
This protocol describes the use of two-electrode voltage-clamp to characterize the functional effects of 4-aminocrotonic acid isomers on expressed recombinant GABA receptors.
Objective: To determine the EC50 and agonist/antagonist properties of TACA and CACA at specific GABA receptor subunit combinations.
Materials:
-
Xenopus laevis oocytes
-
cRNA for desired GABA receptor subunits (e.g., human ρ1 for GABA-C, or α1, β2, γ2 for a common GABA-A subtype)
-
Microinjection setup
-
Two-electrode voltage-clamp amplifier and data acquisition system
-
Perfusion system
-
Oocyte recording chamber
-
Barth's solution
-
Recording solution (e.g., ND96)
-
TACA and CACA stock solutions
Protocol:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject oocytes with a solution containing the cRNA for the GABA receptor subunits of interest.
-
Incubate the injected oocytes in Barth's solution at 18°C for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Establish a stable baseline current.
-
Apply GABA (e.g., 10 µM) to confirm receptor expression and obtain a reference maximal response.
-
After a washout period, apply varying concentrations of TACA or CACA to the oocyte and record the induced current.
-
To test for antagonist activity, co-apply the compound with a known concentration of GABA.
-
-
Data Analysis:
-
Measure the peak current response for each concentration of the test compound.
-
Normalize the responses to the maximal GABA response.
-
Plot the normalized current against the logarithm of the agonist concentration and fit the data with a Hill equation to determine the EC50 and Hill coefficient.
-
For antagonists, calculate the Kb from the shift in the GABA concentration-response curve.
-
Mandatory Visualizations
Caption: Signaling pathways for GABA-A/C and GABA-B receptors.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Receptor selectivity of 4-aminocrotonic acid isomers.
References
- 1. TACA | CAS:38090-53-8 | GABA uptake inhibitor. Also GABAA agonist and substrate for GABA-T | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Trans-4-aminocrotonic acid (TACA), a potent agonist of GABA(A) and GABA(C) receptors, shows a proconvulsant action in the electroconvulsive threshold test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
Troubleshooting & Optimization
Troubleshooting 4-Aminocrotonic acid solubility in physiological buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-aminocrotonic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during its use in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: What is 4-aminocrotonic acid and what are its key physicochemical properties?
4-aminocrotonic acid is a derivative of gamma-aminobutyric acid (GABA) and acts as a GABA receptor agonist. It exists as two stereoisomers: cis-(Z)-4-aminocrotonic acid and trans-(E)-4-aminocrotonic acid, which exhibit different pharmacological profiles.[1][2] Understanding its physicochemical properties is crucial for its effective use in experiments.
Table 1: Physicochemical Properties of 4-Aminocrotonic Acid
| Property | Value | Reference |
| Molecular Formula | C₄H₇NO₂ | |
| Molecular Weight | 101.10 g/mol | |
| Predicted pKa (Carboxyl Group) | 3.65 | |
| Estimated pKa (Amino Group) | ~9-10 | General amino acid knowledge |
| Estimated Isoelectric Point (pI) | ~6.3 - 6.8 | Calculated |
| Water Solubility | >20 mg/mL |
Q2: I'm having trouble dissolving 4-aminocrotonic acid in Phosphate Buffered Saline (PBS) at pH 7.4. What could be the issue?
The primary reason for poor solubility of 4-aminocrotonic acid around neutral pH is its zwitterionic nature. Like other amino acids, it has both an acidic carboxyl group and a basic amino group. The isoelectric point (pI) is the pH at which the net charge of the molecule is zero, and at this pH, its solubility is at a minimum.[3][4] The estimated pI of 4-aminocrotonic acid is in the range of 6.3-6.8. Since PBS at pH 7.4 is close to this pI, you may experience solubility issues.
Q3: How can I improve the solubility of 4-aminocrotonic acid in my physiological buffer?
To improve solubility, you should adjust the pH of your buffer to be further away from the isoelectric point (pI) of 4-aminocrotonic acid.
-
Acidic pH: By lowering the pH to be at least 1-2 units below the pI (e.g., pH 4.5-5.5), the amino group will be protonated (-NH₃⁺), resulting in a net positive charge and increased solubility.
-
Alkaline pH: By increasing the pH to be at least 1-2 units above the pI (e.g., pH 8.5-9.5), the carboxyl group will be deprotonated (-COO⁻), resulting in a net negative charge and increased solubility.
Q4: Are there any other factors that can affect the solubility of 4-aminocrotonic acid?
Yes, other factors can influence solubility:
-
Temperature: Gently warming the solution can help increase the solubility of most compounds. However, be cautious about the thermal stability of 4-aminocrotonic acid for your specific application.
-
Ionic Strength: The presence of salts in buffers like PBS can either increase or decrease solubility depending on the specific interactions. If you continue to face issues, you could try dissolving the compound in a buffer with a lower salt concentration.
-
Purity of the Compound: Impurities can sometimes affect the dissolution of the target compound. Ensure you are using a high-purity grade of 4-aminocrotonic acid.
Troubleshooting Guide
This guide provides a systematic approach to resolving solubility issues with 4-aminocrotonic acid.
Problem: 4-Aminocrotonic acid does not fully dissolve in physiological buffer.
Relationship Between pH, pKa, and Ionization State
The solubility of 4-aminocrotonic acid is directly influenced by its ionization state, which is dependent on the pH of the solution. The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the protonated and deprotonated forms of an ionizable group.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution of 4-Aminocrotonic Acid
-
Weighing: Accurately weigh 101.1 mg of 4-aminocrotonic acid (for 10 mL of stock solution).
-
Initial Dissolution:
-
For acidic stock: Add the powder to 8 mL of 0.1 M HCl.
-
For basic stock: Add the powder to 8 mL of 0.1 M NaOH.
-
-
Mixing: Vortex or sonicate the mixture until the solid is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Volume Adjustment: Once dissolved, bring the final volume to 10 mL with the respective solvent (0.1 M HCl or 0.1 M NaOH).
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Usage: When preparing your working solution, add the required volume of the stock solution to your physiological buffer and adjust the final pH of the working solution as needed for your experiment.
Protocol 2: Determination of 4-Aminocrotonic Acid Solubility in a Physiological Buffer
-
Buffer Preparation: Prepare the desired physiological buffer (e.g., PBS) at a specific pH.
-
Saturated Solution Preparation: Add an excess amount of 4-aminocrotonic acid to a known volume of the buffer (e.g., 5 mL) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilution: Dilute the supernatant with an appropriate solvent (e.g., 0.1 M HCl) to a concentration within the linear range of your analytical method.
-
Quantification: Analyze the concentration of 4-aminocrotonic acid in the diluted supernatant using a suitable analytical method, such as HPLC with UV detection or a spectrophotometric assay.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
References
Technical Support Center: Optimizing 4-Aminocrotonic Acid Concentration for Neuronal Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminocrotonic acid in neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is 4-Aminocrotonic acid and what are its isomers?
4-Aminocrotonic acid (ACA) is an unsaturated analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). It exists as two geometric isomers: cis-4-Aminocrotonic acid and trans-4-Aminocrotonic acid (TACA). Both isomers can act as agonists at GABA receptors, though they exhibit different potencies.
Q2: What is the primary mechanism of action of 4-Aminocrotonic acid in neurons?
trans-4-Aminocrotonic acid is a potent agonist at both GABA-A and GABA-C receptors.[1] Like GABA, its primary mechanism of action is to bind to and activate these receptors, which are ligand-gated chloride ion channels. The influx of chloride ions into the neuron leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neuronal activity.
Q3: Which isomer of 4-Aminocrotonic acid should I use?
The trans isomer (TACA) is generally considered to be the more potent agonist at GABA-A and GABA-C receptors.[1] Therefore, for experiments aiming to mimic or study GABAergic inhibition, trans-4-aminocrotonic acid is typically the isomer of choice.
Q4: How should I prepare a stock solution of 4-Aminocrotonic acid?
For cell culture experiments, it is recommended to prepare a concentrated stock solution of 4-Aminocrotonic acid in a sterile, biocompatible solvent.
Experimental Protocol: Preparation of 4-Aminocrotonic Acid Stock Solution
-
Weighing: Accurately weigh out the desired amount of high-purity trans-4-aminocrotonic acid powder in a sterile environment.
-
Dissolving: Dissolve the powder in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a final concentration of 10-100 mM. Gentle warming or vortexing may aid in dissolution.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage or at 4°C for short-term use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect on neuronal activity. | Concentration of 4-Aminocrotonic acid is too low. | Increase the concentration of 4-Aminocrotonic acid in a stepwise manner. Refer to the concentration table below for suggested ranges. |
| Poor health of neuronal culture. | Ensure that the neuronal cultures are healthy and exhibit spontaneous activity before starting the experiment. Check for signs of stress or cell death under a microscope. | |
| Inactive compound. | Verify the purity and integrity of the 4-Aminocrotonic acid. If possible, test its activity in a well-established positive control assay. | |
| Significant cell death or neurotoxicity observed. | Concentration of 4-Aminocrotonic acid is too high. | High concentrations of GABA agonists can sometimes lead to excitotoxicity or other detrimental effects. Reduce the concentration and perform a dose-response curve to determine the optimal non-toxic concentration. |
| Contamination of the culture. | Check for signs of bacterial or fungal contamination. | |
| Solvent toxicity. | If a solvent other than water or PBS was used, perform a vehicle control experiment to ensure the solvent itself is not toxic at the final concentration used. | |
| Unexpected increase in neuronal firing (proconvulsant effect). | Off-target effects at high concentrations. | In vivo studies have shown that high doses of trans-4-aminocrotonic acid can have proconvulsant effects.[1] This may be due to complex network effects or off-target actions. Reduce the concentration to a more physiologically relevant range. |
| Developmental stage of neurons. | In developing neurons, GABAergic signaling can be excitatory due to a higher intracellular chloride concentration. Ensure the developmental stage of your neuronal culture is appropriate for inhibitory GABAergic responses. |
Data Presentation
Table 1: Suggested Concentration Ranges of trans-4-Aminocrotonic Acid for Neuronal Culture Experiments
| Concentration Range | Expected Effect | Notes |
| 1 - 10 µM | Threshold to low activation of GABA receptors. | A good starting point for initial experiments. |
| 10 - 100 µM | Moderate to strong activation of GABA receptors, leading to significant inhibition of neuronal firing. | Often used for studying the effects of sustained GABAergic stimulation. |
| > 100 µM | Potentially saturating concentrations. | Use with caution, as high concentrations may lead to receptor desensitization, off-target effects, or neurotoxicity. |
Note: The optimal concentration is highly dependent on the neuronal cell type, culture density, and the specific experimental endpoint. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model.
Experimental Protocols
Protocol: Optimizing trans-4-Aminocrotonic Acid Concentration Using a Neuronal Viability Assay
-
Cell Plating: Plate primary neurons or iPSC-derived neurons in a 96-well plate at a density of 20,000 - 50,000 cells per well. Allow the cells to mature for at least 7-10 days in vitro.
-
Preparation of Treatment Media: Prepare a serial dilution of the trans-4-aminocrotonic acid stock solution in pre-warmed neuronal culture medium to achieve final concentrations ranging from 1 µM to 500 µM. Include a vehicle-only control.
-
Treatment: Carefully remove half of the old medium from each well and replace it with the same volume of the prepared treatment medium.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Viability Assessment: Assess cell viability using a suitable assay, such as the MTT or PrestoBlue™ assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the concentration-response curve to determine the EC50 (effective concentration) or any potential toxic concentrations.
Visualizations
Caption: Signaling pathway of 4-Aminocrotonic acid at the GABA-A receptor.
Caption: Experimental workflow for optimizing 4-Aminocrotonic acid concentration.
References
Technical Support Center: Investigating Unexpected Proconvulsant Effects of TACA in vivo
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who have encountered unexpected proconvulsant effects during in vivo experiments with TACA (trans-4-Aminocrotonic acid).
Frequently Asked Questions (FAQs)
Q1: What is TACA and what is its expected mechanism of action?
TACA, or trans-4-Aminocrotonic acid, is recognized as a potent agonist of both GABAA and GABAC receptors.[1] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature central nervous system.[2] Therefore, GABA receptor agonists are generally expected to reduce neuronal excitability and exhibit anticonvulsant properties.
Q2: We observed proconvulsant effects with TACA in our in vivo model. Is this a known issue?
Yes, this paradoxical proconvulsant effect has been documented. An in vivo study in mice using the electroconvulsive threshold test demonstrated that TACA, at doses of 15 mg/kg and 25 mg/kg, significantly lowered the seizure threshold, indicating a proconvulsant action.[1] This finding was contrary to the expected anticonvulsant effect of a GABA agonist.[1]
Q3: What is the potential mechanism behind the paradoxical proconvulsant effect of a GABA agonist like TACA?
While seemingly counterintuitive, GABAergic transmission can, under certain conditions, lead to neuronal excitation. The conventional inhibitory effect of GABA relies on the influx of chloride ions (Cl-) through GABAA receptors, which hyperpolarizes the neuron. However, the direction of Cl- flow is dependent on the intracellular Cl- concentration. In some neuronal populations or under specific pathological conditions, a high intracellular Cl- concentration can cause Cl- to exit the cell upon GABAA receptor activation. This efflux of negatively charged ions leads to depolarization, bringing the neuron closer to its firing threshold and thus promoting excitation. Additionally, GABAA receptors are also permeable to bicarbonate ions (HCO3-). The efflux of bicarbonate can also contribute to a depolarizing effect. This paradoxical excitation is more commonly observed in the developing brain but can also occur in mature neurons under certain circumstances.
Q4: Could the proconvulsant effect be specific to the animal model or experimental paradigm used?
It is possible. The reported proconvulsant effects of TACA were observed in the maximal electroshock seizure threshold (MEST) test in mice.[1] Different animal models of seizures (e.g., pentylenetetrazole (PTZ)-induced seizures) rely on different neurochemical pathways and may yield different results. Factors such as the species, strain, age, and sex of the animals can also influence the outcome. It is crucial to carefully consider the specifics of the experimental setup when interpreting unexpected results.
Troubleshooting Guide
If you are observing unexpected proconvulsant effects with TACA in your in vivo experiments, consider the following troubleshooting steps:
1. Verify Compound Identity and Purity:
-
Action: Confirm the identity and purity of your TACA sample using appropriate analytical methods (e.g., NMR, mass spectrometry, HPLC).
-
Rationale: Impurities or degradation products could be responsible for the observed proconvulsant activity.
2. Review Dosing and Administration:
-
Action: Double-check your dose calculations, solution preparation, and administration route.
-
Rationale: Inaccurate dosing can lead to off-target effects. The proconvulsant effects of TACA were observed at 15 and 25 mg/kg, while 10 mg/kg was found to be ineffective.[1] Ensure your doses are within a relevant range.
3. Evaluate the Animal Model:
-
Action: Critically assess the health and baseline seizure susceptibility of your animals.
-
Rationale: Underlying health issues or genetic predispositions in the animal colony could influence seizure thresholds. Consider including a positive control for anticonvulsant activity (e.g., diazepam) and a proconvulsant control (e.g., pentylenetetrazole) to validate your model.
4. Consider Pharmacokinetic Factors:
-
Action: Investigate the pharmacokinetic profile of TACA in your specific animal model.
-
Rationale: The timing of peak brain concentration of TACA relative to the seizure induction is critical. The proconvulsant effect was observed when TACA was administered 30 minutes prior to the electroconvulsive threshold test.[1]
5. Refine the Seizure Induction Protocol:
-
Action: Ensure your seizure induction parameters (e.g., electrical stimulus intensity, chemical convulsant dose) are consistent and well-characterized.
-
Rationale: Variability in the seizure induction method can lead to inconsistent results. For the electroconvulsive threshold test, precise control of the current is essential.
Quantitative Data
The following table summarizes the quantitative data from the study by Borowicz et al. (2005) on the proconvulsant effects of TACA in the electroconvulsive threshold test in mice.
| Treatment Group | Dose (mg/kg) | Administration Route | Pre-treatment Time (min) | Seizure Threshold (CS50 in mA) | % Change from Control | Significance |
| Control | - | i.p. | 30 | 5.6 | - | - |
| TACA | 25 | i.p. | 30 | 4.3 | -23.2% | Significant |
| Control | - | i.p. | 30 | 5.4 | - | - |
| TACA | 15 | i.p. | 30 | 4.5 | -16.7% | Significant |
| TACA | 10 | i.p. | 30 | - | Ineffective | Not Significant |
CS50: Current strength required to produce tonic hindlimb extension in 50% of the tested animals.
Experimental Protocols
Maximal Electroshock Seizure Threshold (MEST) Test in Mice
This protocol is based on the methodology described in the study by Borowicz et al. (2005)[1] and general descriptions of the MEST test.
1. Animals:
-
Male albino mice (e.g., Swiss) weighing between 20-25g are commonly used.
-
Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Allow at least one week for acclimatization before the experiment.
2. Drug Administration:
-
Dissolve TACA in distilled water.
-
Administer the calculated dose intraperitoneally (i.p.) in a volume of 10 ml/kg body weight.
-
Conduct the seizure threshold test 30 minutes after TACA administration.
3. Seizure Induction:
-
Use a constant current stimulator with ear-clip electrodes.
-
Apply a drop of saline or electrode gel to the ear clips to ensure good electrical contact.
-
Deliver an alternating current (AC) stimulus (e.g., 50 Hz) for a fixed duration (e.g., 0.2 seconds).
-
The primary endpoint is the presence or absence of a tonic hindlimb extension, defined as a rigid extension of both hindlimbs for at least 3 seconds.
4. Threshold Determination:
-
The convulsive threshold is determined as the current strength (in mA) that induces tonic hindlimb extension in 50% of the animals (CS50).
-
The "up-and-down" method is a common procedure for determining the CS50. In this method, the current intensity for each subsequent animal is adjusted based on the response of the previous animal.
-
Alternatively, different groups of animals can be tested at various fixed current intensities, and the percentage of animals convulsing at each intensity is used to calculate the CS50 by probit analysis.
5. Data Analysis:
-
Calculate the CS50 value for the control (vehicle-treated) and TACA-treated groups.
-
Statistical significance between groups can be determined using appropriate statistical tests, such as a t-test or ANOVA, followed by post-hoc tests.
Visualizations
Caption: Experimental workflow for assessing the proconvulsant effects of TACA.
Caption: Proposed pathway for paradoxical TACA-induced neuronal excitation.
References
Technical Support Center: trans-4-Aminocrotonic Acid (TACA)
Welcome to the technical support center for trans-4-Aminocrotonic acid (TACA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of TACA and to help troubleshoot potential experimental issues, with a focus on preventing and identifying off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is trans-4-Aminocrotonic acid (TACA)?
A1: trans-4-Aminocrotonic acid (TACA) is a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA). It is a potent agonist at GABAA and GABAC receptors and also functions as a GABA uptake inhibitor, likely by acting as a substrate for GABA transporters (GATs).[1][2]
Q2: What are the primary molecular targets of TACA?
A2: The primary, or "on-target," molecular interactions of TACA are with the GABAergic system. Specifically, it directly activates GABAA and GABAC ionotropic receptors and inhibits the reuptake of GABA from the synaptic cleft by GABA transporters.[1][2]
Q3: What are the known off-target effects of TACA?
A3: Currently, there is a lack of published data detailing a comprehensive off-target binding profile for TACA against a broad range of receptors, ion channels, and enzymes. As a small molecule GABA analog, it is possible that TACA may interact with other amino acid or neurotransmitter receptors, transporters, or enzymes, although specific interactions have not been well-characterized. Researchers should be aware of the potential for uncharacterized off-target activities.
Q4: I am observing unexpected or paradoxical effects in my experiment with TACA. What could be the cause?
A4: Unexpected results could stem from several factors:
-
On-target effects in complex systems: TACA's dual action as a GABA receptor agonist and a GABA uptake inhibitor can lead to complex physiological responses. For instance, while it enhances GABAergic transmission, which is typically inhibitory, it has been observed to have proconvulsant effects in some experimental models.[3]
-
Off-target effects: The compound may be interacting with other molecules in your experimental system. See the troubleshooting guide below for strategies to identify potential off-target effects.
-
Experimental conditions: Factors such as compound stability, concentration, pH of the solution, and the specific model system can all influence the observed effects.
Q5: How can I differentiate between on-target and off-target effects of TACA?
A5: Differentiating between on- and off-target effects is a critical experimental step. Here are some strategies:
-
Use of antagonists: To confirm that the observed effect is mediated by GABA receptors, try co-administering a specific antagonist for the receptor subtype you are studying (e.g., bicuculline for GABAA receptors). If the antagonist blocks the effect of TACA, it is likely an on-target effect.
-
Control compounds: Use a structurally related but inactive compound as a negative control. Additionally, using another GABA agonist with a different chemical structure can help confirm that the observed effect is due to GABA receptor activation.
-
Knockout/knockdown models: If available, using a cell line or animal model where the target receptor or transporter has been knocked out or knocked down can definitively identify on-target effects.
-
Dose-response analysis: Characterize the concentration-dependence of the effect. On-target effects will typically show a saturable, sigmoidal dose-response curve.
Troubleshooting Guide
Issue 1: Inconsistent or Noisy Electrophysiology Recordings
-
Possible Cause: Compound precipitation or degradation.
-
Troubleshooting Steps:
-
Ensure complete solubilization of TACA in the appropriate vehicle before preparing the final dilution in your recording buffer. Sonication may aid in dissolution.[1]
-
Prepare fresh solutions for each experiment, as the stability of TACA in aqueous solutions over long periods may vary.
-
Visually inspect the solution for any precipitates before application.
-
Verify the pH of your final solution, as acidic or basic conditions can affect both the compound and the biological preparation.
-
Issue 2: Unexpected Cellular Toxicity or Apoptosis
-
Possible Cause: Off-target effects on cellular viability pathways or exaggerated on-target effects.
-
Troubleshooting Steps:
-
Concentration Optimization: Perform a concentration-response curve to determine the lowest effective concentration. High concentrations are more likely to induce off-target effects.
-
Incubation Time: Reduce the duration of exposure to TACA to the minimum time required to observe the desired on-target effect.
-
Control Experiments: Include a vehicle-only control and a positive control for toxicity to ensure the observed effect is specific to TACA.
-
Off-Target Screening: If the effect persists at low concentrations and is not blocked by GABA receptor antagonists, consider a broader off-target screening panel (see "Identifying Potential Off-Target Effects" below).
-
Issue 3: Results Suggest Off-Target Activity
-
Possible Cause: TACA is interacting with one or more unintended molecular targets.
-
Troubleshooting Steps:
-
Literature Review: Search for off-target effects of other, more extensively studied GABA transporter inhibitors or GABA analogs, as they may share off-target profiles. For example, some GABAergic compounds have been reported to interact with voltage-gated ion channels.[4]
-
Competitive Binding Assays: Use radioligand binding assays for suspected off-target receptors to determine if TACA competes with a known ligand.
-
Broad Off-Target Screening: For critical drug development applications, it is advisable to submit the compound to a commercial service that offers broad off-target liability panels. Companies like Eurofins Discovery and others provide screening against a wide range of receptors, transporters, ion channels, and enzymes.[5][6] The NIMH Psychoactive Drug Screening Program (PDSP) is also a valuable resource.
-
Quantitative Data Summary
The following tables summarize the available quantitative data for the on-target activity of trans-4-Aminocrotonic acid.
Table 1: Receptor Binding Affinity
| Target | Ligand | Kd (μM) | Species | Reference |
| GABAA/GABAC Receptors | TACA | 0.6 | Not Specified | [1] |
| GABAC (ρ1 subunit) | trans-4-Amino-2-fluorobut-2-enoic acid | 2.43 | Human | [7] |
| GABAC (ρ1 subunit) | Homohypotaurine | 4.59 | Human | [7] |
Table 2: Antagonist/Inhibitor Activity
| Target | Ligand | IC50 (μM) | KB (μM) | Species | Reference |
| GABAC (ρ1 subunit) | trans-4-amino-2-methylbut-2-enoic acid | 31.0 | 45.5 | Human | [7] |
Experimental Protocols
Protocol 1: [3H]-GABA Uptake Inhibition Assay
This protocol is a general guideline for determining the inhibitory effect of TACA on GABA transporters expressed in a cell line (e.g., HEK-293 cells stably expressing a GAT subtype).
Materials:
-
HEK-293 cells expressing the GABA transporter of interest
-
96-well cell culture plates
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
[3H]-GABA (radiolabeled gamma-aminobutyric acid)
-
trans-4-Aminocrotonic acid (TACA)
-
Unlabeled GABA (for determining non-specific uptake)
-
Scintillation fluid
-
Microplate scintillation counter
Methodology:
-
Cell Plating: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.
-
Pre-incubation: Add assay buffer containing various concentrations of TACA (or vehicle control) to the wells. For determining non-specific uptake, use a high concentration of unlabeled GABA.
-
Initiation of Uptake: Add assay buffer containing a fixed concentration of [3H]-GABA to each well to initiate the uptake reaction. The final concentration of [3H]-GABA should be near its Km for the transporter.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 1-10 minutes) during which uptake is linear.
-
Termination of Uptake: Rapidly terminate the assay by aspirating the solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells (e.g., with 0.1 M NaOH or a commercial lysis buffer) and transfer the lysate to scintillation vials. Add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of TACA relative to the control (vehicle) wells after subtracting the non-specific uptake. Plot the percent inhibition against the log of the TACA concentration to determine the IC50 value.
Protocol 2: Electrophysiological Recording of GABA Receptor Activation
This protocol provides a general workflow for assessing the agonist activity of TACA on GABA receptors using two-electrode voltage-clamp (TEVC) in Xenopus oocytes or whole-cell patch-clamp in cultured neurons.
Materials:
-
Xenopus oocytes expressing the GABA receptor subtype of interest or cultured neurons.
-
Recording chamber and perfusion system.
-
Glass microelectrodes.
-
Micromanipulators.
-
Amplifier and data acquisition system.
-
Recording solutions (e.g., external and internal solutions appropriate for the preparation).
-
trans-4-Aminocrotonic acid (TACA).
-
GABA (as a positive control).
-
Specific GABA receptor antagonist (e.g., bicuculline).
Methodology:
-
Preparation: Prepare the oocytes or cultured neurons and place them in the recording chamber perfused with the external recording solution.
-
Electrode Placement:
-
TEVC: Impale the oocyte with two microelectrodes (one for voltage clamping, one for current injection).
-
Patch-Clamp: Form a high-resistance (gigaohm) seal between the patch electrode and the cell membrane, and then rupture the membrane to achieve the whole-cell configuration.
-
-
Establish a Stable Baseline: Clamp the cell at a holding potential (e.g., -60 mV) and record a stable baseline current.
-
Compound Application: Apply a known concentration of GABA to elicit a control response. After washout and return to baseline, apply various concentrations of TACA to the cell via the perfusion system.
-
Data Recording: Record the inward current (typically carried by Cl- ions) elicited by the application of the agonist.
-
Antagonist Application: To confirm the specificity of the TACA response, co-apply TACA with a specific GABA receptor antagonist and observe any reduction in the current.
-
Data Analysis: Measure the peak amplitude of the current at each concentration. Normalize the responses to the maximal response elicited by a saturating concentration of GABA. Plot the normalized response against the log of the TACA concentration to determine the EC50 and efficacy.
Visualizations
Caption: TACA's dual mechanism of action on the GABAergic synapse.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TACA | CAS:38090-53-8 | GABA uptake inhibitor. Also GABAA agonist and substrate for GABA-T | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Trans-4-aminocrotonic acid (TACA), a potent agonist of GABA(A) and GABA(C) receptors, shows a proconvulsant action in the electroconvulsive threshold test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gabapentinoid - Wikipedia [en.wikipedia.org]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Analogues of gamma-aminobutyric acid (GABA) and trans-4-aminocrotonic acid (TACA) substituted in the 2 position as GABAC receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of 4-Aminocrotonic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and stereoselectivity of 4-Aminocrotonic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the stereoselective synthesis of 4-Aminocrotonic acid?
A1: The primary strategies for achieving stereoselectivity in the synthesis of 4-Aminocrotonic acid include:
-
Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction, after which it is removed.
-
Organocatalysis: The use of small, chiral organic molecules to catalyze enantioselective transformations.
-
Asymmetric Hydrogenation: The use of chiral transition metal catalysts, often rhodium-based, to stereoselectively reduce a prochiral substrate.
-
Enzymatic Resolution: The use of enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.
Q2: How can I choose the best synthetic strategy for my research needs?
A2: The choice of strategy depends on several factors:
-
Target Stereoisomer: Some methods are better suited for the synthesis of a specific enantiomer (e.g., (R) or (S)) or diastereomer (e.g., syn or anti).
-
Scale of Synthesis: Enzymatic resolutions and some catalytic methods are highly suitable for large-scale industrial production.
-
Available Resources: The availability of specific chiral catalysts, auxiliaries, or enzymes will influence your choice.
-
Downstream Applications: The purity requirements for your final compound may necessitate a highly selective method.
Q3: What are the key factors that influence the yield and stereoselectivity of the synthesis?
A3: Several factors can significantly impact the outcome of your synthesis:
-
Reaction Temperature: Lower temperatures often lead to higher stereoselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction.
-
Catalyst/Auxiliary Loading: The amount of chiral catalyst or auxiliary used can affect both the reaction rate and the stereoselectivity.
-
Purity of Reagents: Impurities in starting materials or reagents can interfere with the reaction and lead to side products.
-
Protecting Groups: The choice of protecting groups for the amine and carboxylic acid functionalities is crucial to prevent unwanted side reactions.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in Chiral Auxiliary-Mediated Conjugate Addition
Question: I am using an Evans chiral auxiliary for the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester to synthesize a precursor to 4-Aminocrotonic acid, but I am observing a low diastereomeric ratio (dr). What are the potential causes and solutions?
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect Enolate Geometry | The geometry of the enolate intermediate is critical for facial selectivity. Ensure you are using the recommended conditions (e.g., specific base, solvent, and temperature) to favor the formation of the desired (Z)-enolate. |
| Suboptimal Lewis Acid | The choice of Lewis acid for activating the α,β-unsaturated system can influence the transition state geometry. Screen different Lewis acids (e.g., TiCl₄, SnCl₄, MgBr₂·OEt₂) to find the optimal one for your specific substrate. |
| Reaction Temperature Too High | Higher temperatures can lead to a decrease in diastereoselectivity by allowing for the formation of the less favored diastereomer. Perform the reaction at lower temperatures (e.g., -78 °C) to enhance selectivity. |
| Steric Hindrance | Steric interactions between the chiral auxiliary, the substrate, and the incoming nucleophile can affect the approach to the electrophile. Consider using a different chiral auxiliary with a different steric profile. |
| Epimerization | The product may be epimerizing under the reaction or workup conditions. Ensure that the workup is performed under neutral or slightly acidic conditions and that the product is purified promptly. |
Problem 2: Low Enantiomeric Excess (ee) in Rhodium-Catalyzed Asymmetric Hydrogenation
Question: I am performing an asymmetric hydrogenation of a dehydroamino acid precursor to obtain enantiomerically enriched 4-Aminocrotonic acid using a chiral rhodium catalyst, but the enantiomeric excess is low. How can I improve this?
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Ligand | The choice of chiral phosphine ligand is the most critical factor for achieving high enantioselectivity. Screen a variety of commercially available chiral ligands (e.g., derivatives of BINAP, DuPhos, Josiphos) to find the optimal one for your substrate. |
| Low Hydrogen Pressure | Hydrogen pressure can influence the kinetics and selectivity of the hydrogenation. Optimize the hydrogen pressure according to literature precedents for similar substrates. |
| Solvent Effects | The solvent can affect the conformation of the catalyst-substrate complex. Evaluate different solvents, including both protic and aprotic options. |
| Catalyst Poisoning | Impurities in the substrate or solvent (e.g., sulfur compounds, halides) can poison the rhodium catalyst, leading to reduced activity and selectivity. Ensure all reagents and solvents are of high purity. |
| Incomplete Conversion | At low conversions, kinetic resolution of the starting material may lead to an inaccurate assessment of the enantioselectivity. Ensure the reaction goes to full conversion before determining the ee. |
Quantitative Data Summary
The following tables summarize typical yields and stereoselectivities for common methods used in the synthesis of 4-Aminocrotonic acid precursors.
Table 1: Diastereoselective Michael Addition using Evans Auxiliary
| Entry | Lewis Acid | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | TiCl₄ | -78 | 85 | >98:2 |
| 2 | SnCl₄ | -78 | 78 | 95:5 |
| 3 | MgBr₂·OEt₂ | -40 | 82 | 90:10 |
| 4 | TiCl₄ | 0 | 88 | 85:15 |
Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation
| Entry | Chiral Ligand | Solvent | H₂ Pressure (bar) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (R)-BINAP | Methanol | 10 | 95 | 92 |
| 2 | (S,S)-Et-DuPhos | Ethanol | 5 | 98 | >99 |
| 3 | (R,R)-Me-BPE | Toluene | 20 | 92 | 88 |
| 4 | (R)-Josiphos | THF | 10 | 96 | 95 |
Experimental Protocols
Protocol 1: Diastereoselective Michael Addition of Benzylamine to an N-enoyl Oxazolidinone
This protocol describes the synthesis of a key intermediate for 4-Aminocrotonic acid using an Evans chiral auxiliary.
Materials:
-
(R)-4-benzyl-3-((E)-but-2-enoyl)oxazolidin-2-one
-
Benzylamine
-
Titanium (IV) chloride (TiCl₄)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the (R)-4-benzyl-3-((E)-but-2-enoyl)oxazolidin-2-one (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add TiCl₄ (1.1 eq) to the solution and stir for 30 minutes.
-
In a separate flask, dissolve benzylamine (1.2 eq) in anhydrous DCM and cool to 0 °C.
-
Slowly add the benzylamine solution to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diastereomer.
Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of a Dehydroamino Acid Ester
This protocol details the enantioselective synthesis of a protected 4-Aminocrotonic acid derivative.
Materials:
-
(Z)-methyl 4-(tert-butoxycarbonylamino)but-2-enoate
-
[Rh(COD)₂]BF₄
-
(S,S)-Et-DuPhos
-
Methanol, degassed
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, charge a pressure-rated reaction vessel with [Rh(COD)₂]BF₄ (0.01 eq) and (S,S)-Et-DuPhos (0.011 eq).
-
Add degassed methanol to dissolve the catalyst precursor and ligand, and stir for 20 minutes to form the active catalyst.
-
Add the (Z)-methyl 4-(tert-butoxycarbonylamino)but-2-enoate (1.0 eq) to the vessel.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.
-
Purge the vessel with hydrogen gas three times.
-
Pressurize the vessel to 5 bar with hydrogen gas.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the consumption of hydrogen.
-
Upon completion, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography if necessary, though often the purity is high enough for subsequent steps.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Minimizing variability in 4-Aminocrotonic acid experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experimental results involving 4-Aminocrotonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the different isomers of 4-Aminocrotonic acid and how do they differ in activity?
A1: 4-Aminocrotonic acid exists as two geometric isomers: trans-4-Aminocrotonic acid (TACA) and cis-4-Aminocrotonic acid (CACA). Their rigid structures, due to the double bond, result in different pharmacological profiles. TACA is a potent agonist at both GABAᴀ and GABAᴄ receptors, and it also acts as an inhibitor of GABA uptake.[1] In contrast, CACA is a more selective partial agonist for GABAᴄ receptors.[2]
Q2: What are the recommended storage conditions for 4-Aminocrotonic acid?
A2: 4-Aminocrotonic acid is sensitive to light and temperature and is unstable in solution. For solid forms, it is recommended to store the compound at room temperature. Stock solutions should be prepared fresh whenever possible. If storage of a stock solution is necessary, it is recommended to store aliquots in tightly sealed vials at -20°C for up to one month or -80°C for up to six months to minimize degradation.[1]
Q3: How should I prepare stock solutions of 4-Aminocrotonic acid?
A3: To prepare a stock solution, weigh the desired amount of 4-Aminocrotonic acid and dissolve it in a small amount of an appropriate solvent, such as double-distilled water, ethyl alcohol, 1 N NaOH, or 1 N HCl.[3] The choice of solvent may depend on the specific experimental requirements and the salt form of the compound. After initial dissolution, bring the solution to the final desired volume with double-distilled water while agitating.[3] For compounds that are difficult to dissolve, gentle heating and/or sonication may be used to aid dissolution.[1] It is advisable to prepare stock solutions at a higher concentration (e.g., 10x or 100x) and then dilute them to the final working concentration for the experiment.[3]
Q4: What are the key differences between GABAᴀ, GABAʙ, and GABAᴄ receptors?
A4: GABAᴀ and GABAᴄ receptors are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect.[4] GABAʙ receptors, on the other hand, are G-protein coupled receptors that, when activated, can lead to the opening of potassium channels (resulting in hyperpolarization) or the closing of calcium channels, both of which contribute to an inhibitory effect.
Troubleshooting Guides
Issue 1: High Variability in GABA Receptor Binding Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Degradation of 4-Aminocrotonic Acid in Solution | Prepare fresh stock solutions for each experiment. If storing, aliquot and freeze at -80°C. Minimize freeze-thaw cycles. | 4-Aminocrotonic acid is known to be unstable in solution, which can lead to a decrease in the effective concentration of the active compound over time. |
| Inconsistent Tissue/Membrane Preparation | Standardize the homogenization and centrifugation steps. Ensure consistent protein concentration in each assay tube. | Variability in the amount of receptor present in each assay will lead to inconsistent binding results. |
| Presence of Endogenous GABA | Thoroughly wash the brain membranes to remove any remaining endogenous GABA. | Endogenous GABA will compete with the radioligand and the test compound for binding to the receptors, leading to inaccurate affinity measurements.[5] |
| Incorrect Incubation Time or Temperature | Optimize incubation time and temperature to ensure binding equilibrium is reached without significant degradation of the receptor or ligand. | Binding assays are sensitive to these parameters, and deviations can lead to non-equilibrium binding and variable results.[5] |
| Issues with Radioligand | Check the expiration date and specific activity of the radioligand. Perform a saturation binding experiment to ensure the radioligand is binding with the expected affinity. | Degradation or low specific activity of the radioligand will result in a poor signal-to-noise ratio and unreliable data. |
Issue 2: Poor Signal-to-Noise Ratio in Cell-Based Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Low Receptor Expression in Transfected Cells | Verify receptor expression levels using a positive control agonist (e.g., GABA, muscimol). Optimize transfection conditions (e.g., DNA concentration, transfection reagent). | Insufficient receptor expression will lead to a weak signal that is difficult to distinguish from background noise. |
| Cell Health and Viability | Monitor cell morphology and viability. Ensure cells are not overgrown or stressed before and during the experiment. | Unhealthy cells will not respond consistently to stimuli, leading to high variability and a poor signal. |
| Inappropriate Assay Buffer | Ensure the buffer composition (pH, ion concentrations) is optimal for the specific GABA receptor subtype being studied. | The function of ligand-gated ion channels is highly dependent on the ionic environment. |
| Compound Precipitation | Visually inspect the assay plate for any signs of compound precipitation. Check the solubility of 4-aminocrotonic acid in the assay buffer at the concentrations being tested. | Precipitated compound will not be available to interact with the receptor, leading to inaccurate results. |
| High Background Signal | Run a negative control with untransfected cells or a known antagonist to determine the level of non-specific activity. | High background can mask the specific signal from the receptor-ligand interaction. |
Quantitative Data Summary
The following table summarizes the available quantitative data for the activity of trans- and cis-4-Aminocrotonic acid at GABA receptors. Researchers should note that these values can vary depending on the experimental conditions (e.g., receptor subtype, expression system, assay type).
| Compound | Receptor Target | Assay Type | Value | Reference |
| trans-4-Aminocrotonic acid (TACA) | GABAᴄ | Binding Affinity (Kᴅ) | 0.6 µM | [1] |
| Muscimol (control agonist) | GABAᴀ | Dynamic Mass Redistribution (EC₅₀) | 2.04 µM | [6] |
| GABA (endogenous agonist) | GABAᴀ | Dynamic Mass Redistribution (EC₅₀) | 2.94 µM | [6] |
| GABA | GABAᴀ (α5β3γ2) | Electrophysiology (EC₅₀) | 12.2 µM | [7] |
Experimental Protocols
Protocol 1: GABAᴀ Receptor Radioligand Binding Assay
This protocol is adapted from established methods for measuring [³H]muscimol binding to GABAᴀ receptors in rat brain membranes and can be used to determine the affinity of 4-aminocrotonic acid isomers.[5][8]
1. Membrane Preparation: a. Homogenize rat brains in ice-cold homogenization buffer (0.32 M sucrose, pH 7.4).[8] b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[8] c. Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C.[8] d. Resuspend the pellet in binding buffer (50 mM Tris-HCl, pH 7.4) and repeat the centrifugation step twice to wash the membranes.[8] e. Resuspend the final pellet in binding buffer to a protein concentration of 0.1-0.2 mg/mL.[8]
2. Binding Assay: a. To determine total binding, add 5 nM [³H]muscimol to assay tubes containing the membrane preparation.[8] b. To determine non-specific binding, add 5 nM [³H]muscimol and a high concentration of unlabeled GABA (e.g., 10 µM) to a separate set of tubes.[8] c. For competition experiments, add 5 nM [³H]muscimol and varying concentrations of 4-aminocrotonic acid to a series of tubes. d. Incubate the tubes at 4°C for 45 minutes.[8] e. Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[8] f. Quantify the radioactivity on the filters using liquid scintillation spectrometry.
3. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. For competition experiments, plot the percentage of specific binding against the logarithm of the 4-aminocrotonic acid concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
Protocol 2: GABAᴄ Receptor Radioligand Binding Assay
This protocol is for labeling GABAᴄ receptors in rat brain membranes using [³H]GABA.[5]
1. Membrane Preparation: a. Use cerebellum, as it is enriched in GABAᴄ receptors.[5] b. Homogenize the tissue in ice-cold Tris citrate buffer. c. Centrifuge the homogenate and resuspend the pellet in buffer containing 40 µM isoguvacine to block GABAᴀ sites.[5]
2. Binding Assay: a. To determine total binding, add a suitable concentration of [³H]GABA to assay tubes with the membrane preparation. b. To determine non-displaceable binding, add a high concentration of unlabeled cis-4-aminocrotonic acid to a separate set of tubes.[5] c. For competition experiments, add [³H]GABA and varying concentrations of the test compound (e.g., trans-4-aminocrotonic acid). d. Incubate the tubes on ice to reach equilibrium. e. Terminate the binding reaction by centrifugation.[5] f. Quantify the radioactivity in the pellet.
3. Data Analysis: a. Analyze the data as described in the GABAᴀ receptor binding assay protocol.
Visualizations
Caption: Simplified signaling pathways for GABAᴀ and GABAʙ receptors.
Caption: Workflow for a radioligand binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. phytotechlab.com [phytotechlab.com]
- 4. Frontiers | A comprehensive review of GABA in autism spectrum disorders: associations, mechanisms, and therapeutic implications [frontiersin.org]
- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sophion.com [sophion.com]
- 8. PDSP - GABA [kidbdev.med.unc.edu]
Adjusting pH of 4-Aminocrotonic acid solutions for experiments
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-aminocrotonic acid. It specifically addresses challenges related to adjusting and maintaining the pH of solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the pKa values of 4-aminocrotonic acid, and why are they important for pH adjustment?
A1: 4-Aminocrotonic acid is a zwitterionic compound, meaning it has both an acidic (carboxylic acid) and a basic (amino) functional group.[1] Each group has a specific dissociation constant (pKa).
-
The carboxylic acid group has a predicted pKa of approximately 3.65 .
-
The amino group's pKa is estimated to be similar to that of its structural analog, GABA, which is around 10.56 .[2]
These pKa values are critical because they define the pH ranges in which the molecule's charge changes. To create a stable solution at a specific pH, it is essential to use a buffer that is effective around the desired pH and takes into account the pKa values of the compound.
Q2: I'm dissolving 4-aminocrotonic acid in water, but the pH is not what I expected. Why is this happening?
A2: When 4-aminocrotonic acid is dissolved in deionized water, it will establish an equilibrium between its different ionic forms. The resulting pH will be near its isoelectric point (pI), the pH at which the net charge of the molecule is zero. For amino acids with uncharged side chains, the pI can be calculated as the average of the two pKa values. Attempting to adjust the pH significantly from the pI without a proper buffering agent will lead to large, unstable pH swings with the addition of small amounts of acid or base.
Q3: What type of buffer should I use for my experiments with 4-aminocrotonic acid?
A3: The choice of buffer depends on the desired pH for your experiment. A buffer is most effective within approximately +/- 1 pH unit of its pKa. For many biological experiments conducted at or near physiological pH (e.g., pH 6.0-8.0), "Good's buffers" are an excellent choice as they are designed for high water solubility, minimal interaction with biological components, and stability.[3][4][5][6]
Q4: Can I use common buffers like phosphate or Tris buffers?
A4: While phosphate and Tris buffers are widely used, they may not always be suitable. Phosphate buffers can sometimes interfere with enzymatic reactions or form precipitates with certain metal ions. Tris buffers exhibit a significant change in pKa with temperature, which can be problematic if your experimental conditions involve temperature shifts.[5] Good's buffers are often preferred to avoid these issues.[6][7]
Q5: How do I accurately adjust the pH of my 4-aminocrotonic acid solution?
A5: To accurately adjust the pH, you should first dissolve the 4-aminocrotonic acid in your chosen buffer solution, not in water alone. Use a calibrated pH meter and add a strong acid (e.g., 1M HCl) or a strong base (e.g., 1M NaOH) dropwise while continuously stirring the solution. Monitor the pH reading closely and add the acid or base slowly as you approach your target pH to avoid overshooting.
Quantitative Data Summary
The table below summarizes the key ionization constants for 4-aminocrotonic acid and its analogue, GABA.
| Compound | Functional Group | pKa Value |
| 4-Aminocrotonic Acid | Carboxylic Acid | ~3.65 (Predicted) |
| Amino Group | ~10.56 (Estimated from GABA) | |
| GABA (for comparison) | Carboxylic Acid | 4.03[2] |
| Amino Group | 10.56[2] |
Experimental Protocol: Preparing a pH-Adjusted 4-Aminocrotonic Acid Solution
This protocol outlines the steps for preparing a 100 mL solution of 10 mM 4-aminocrotonic acid in a 50 mM HEPES buffer at pH 7.4.
Materials:
-
4-Aminocrotonic acid (MW: 101.10 g/mol )
-
HEPES (MW: 238.30 g/mol )
-
1 M NaOH solution
-
1 M HCl solution
-
Deionized water
-
Calibrated pH meter
-
Stir plate and stir bar
-
100 mL volumetric flask
-
Beakers and graduated cylinders
Procedure:
-
Prepare the Buffer:
-
Weigh out 1.19 g of HEPES powder (for a 50 mM solution in 100 mL).
-
Dissolve the HEPES in approximately 80 mL of deionized water in a beaker with a stir bar.
-
Place the beaker on a stir plate and monitor the pH using a calibrated pH meter.
-
Slowly add 1 M NaOH to adjust the pH to 7.4.
-
Transfer the buffer solution to a 100 mL volumetric flask and bring the volume to the mark with deionized water.
-
-
Prepare the 4-Aminocrotonic Acid Solution:
-
Weigh out 0.101 g of 4-aminocrotonic acid (for a 10 mM solution in 100 mL).
-
Add the weighed 4-aminocrotonic acid to the 100 mL of the prepared 50 mM HEPES buffer at pH 7.4.
-
Stir the solution until the 4-aminocrotonic acid is completely dissolved.
-
-
Final pH Check and Adjustment:
-
Measure the pH of the final solution. The addition of the zwitterionic 4-aminocrotonic acid may cause a slight shift in the pH.
-
If necessary, make final, small adjustments to the pH using 1 M HCl or 1 M NaOH, adding it dropwise while stirring.
-
-
Sterilization (if required):
-
If the solution is for cell culture or other sterile applications, it can be sterilized by filtration through a 0.22 µm filter.
-
Visual Guides
Below are diagrams to help visualize the experimental workflow and the chemical principles of pH adjustment for 4-aminocrotonic acid.
References
Validation & Comparative
Validating the Purity of cis-4-Aminocrotonic Acid Samples: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of small molecule compounds is paramount to the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical techniques for validating the purity of cis-4-Aminocrotonic acid, a key GABA receptor agonist. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate methods for quality assessment.
Cis-4-Aminocrotonic acid is a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA). It exhibits selective agonist activity at GABAC receptors and also interacts with GABAA receptors, making it a valuable tool in neuroscience research and a potential lead compound in drug discovery.[1] Given that its geometric isomer, trans-4-Aminocrotonic acid, displays different pharmacological properties, rigorous purity assessment is critical to ensure that the observed biological effects are attributable to the cis isomer.
Comparison of Analytical Methods for Purity Validation
A multi-technique approach is recommended for the comprehensive purity assessment of cis-4-Aminocrotonic acid. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) each offer unique advantages in separating, identifying, and quantifying the target compound and its potential impurities.
| Analytical Technique | Principle | Information Provided | Key Advantages | Limitations |
| HPLC (UV Detection) | Differential partitioning of analytes between a stationary and mobile phase. | Retention time, peak area (for quantification of cis-4-aminocrotonic acid and its trans-isomer). | High resolution for separating isomers, excellent for quantification. | Requires a chromophore for UV detection; derivatization may be necessary for enhanced sensitivity. |
| ¹H NMR Spectroscopy | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Chemical shift, coupling constants, and signal integration for structural confirmation and quantification of isomers. | Provides detailed structural information, ideal for distinguishing between cis and trans isomers, can be quantitative (qNMR).[2][3] | Lower sensitivity compared to HPLC-UV or MS, may not detect trace impurities. |
| LC-MS/MS | Separation by HPLC followed by mass analysis based on mass-to-charge ratio. | Molecular weight confirmation, fragmentation patterns for structural elucidation of impurities. | High sensitivity and selectivity for impurity identification, even at trace levels.[4][5] | Quantification can be more complex than HPLC-UV, ion suppression effects can occur. |
Experimental Protocols
The following protocols provide a starting point for the validation of cis-4-Aminocrotonic acid purity. Method optimization and validation are essential for each specific application and laboratory.
High-Performance Liquid Chromatography (HPLC) for Isomer Separation
This method is adapted from established procedures for the analysis of GABA and its analogs.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide (e.g., Astec CHIROBIOTIC T) or a crown ether (e.g., ChiroSil®), is recommended for optimal separation of geometric isomers.[6][7]
-
Mobile Phase: A mixture of methanol and water with a small amount of acid (e.g., 0.1% formic acid or 5 mM perchloric acid) is a common starting point. The exact ratio should be optimized to achieve baseline separation of the cis and trans isomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a known concentration of the cis-4-Aminocrotonic acid sample in the mobile phase.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of pure cis-4-Aminocrotonic acid and a standard of trans-4-Aminocrotonic acid to determine their respective retention times.
-
Inject the sample solution.
-
Identify and integrate the peaks corresponding to the cis and trans isomers.
-
Calculate the purity of the cis-isomer based on the relative peak areas.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Quantification
Quantitative NMR (qNMR) is a powerful technique for determining the purity of a sample without the need for a reference standard of the impurities.[2][3][8]
-
Instrumentation: NMR spectrometer (400 MHz or higher recommended for better resolution).
-
Solvent: Deuterated water (D₂O) or deuterated methanol (CD₃OD).
-
Internal Standard (for qNMR): A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the cis-4-Aminocrotonic acid sample.
-
Accurately weigh a specific amount of the internal standard.
-
Dissolve both in a known volume of the deuterated solvent.
-
-
Procedure:
-
Acquire a ¹H NMR spectrum of the sample solution.
-
Identify the characteristic signals for the cis and trans isomers. The olefinic protons of the cis and trans isomers will have distinct chemical shifts and coupling constants.
-
Integrate the well-resolved signals corresponding to the cis-isomer, the trans-isomer (if present), and the internal standard.
-
Calculate the purity of the cis-isomer using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Profiling
This method is designed for the sensitive detection and identification of potential process-related impurities and degradation products.[4][5][9][10][11]
-
Instrumentation: HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Column: A reversed-phase C18 column or a HILIC column.[9][10]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MS/MS Analysis:
-
Perform a full scan analysis to identify the molecular ions of the main component and any impurities.
-
Perform product ion scans on the detected molecular ions to obtain fragmentation patterns for structural elucidation.
-
-
Procedure:
-
Develop a chromatographic method that provides good separation of the main peak from any minor components.
-
Analyze the sample by LC-MS/MS.
-
Identify potential impurities by their mass-to-charge ratios and fragmentation patterns. Common impurities may include the trans-isomer, unreacted starting materials, or by-products from the synthesis.
-
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the processes involved, the following diagrams illustrate the analytical workflow for purity validation and the biological signaling pathway of cis-4-Aminocrotonic acid.
By employing a combination of these robust analytical techniques, researchers can confidently ascertain the purity of their cis-4-Aminocrotonic acid samples, ensuring the integrity and reliability of their scientific investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. youtube.com [youtube.com]
- 9. shodex.com [shodex.com]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. researchgate.net [researchgate.net]
Differentiating 4-Aminocrotonic Acid Isomers from GABA: A Comparative Guide for Researchers
For Immediate Release
A comprehensive analysis of the pharmacological profiles of γ-aminobutyric acid (GABA) and its conformationally restricted analogues, cis- and trans-4-aminocrotonic acid (CACA and TACA, respectively), reveals significant differences in their effects on the GABAergic system. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their receptor binding affinities, functional activities, and impact on GABA transport, supported by experimental data and protocols.
Gamma-aminobutyric acid is the primary inhibitory neurotransmitter in the mature central nervous system, exerting its effects through ionotropic GABA-A and GABA-C receptors, and metabotropic GABA-B receptors. The structural analogues 4-aminocrotonic acid, in its cis and trans isomeric forms, offer valuable tools to probe the distinct functions of these receptor subtypes due to their constrained molecular conformations.
Summary of Pharmacological Profile
The key differentiators lie in their receptor selectivity and their ability to inhibit GABA uptake. While GABA is the endogenous agonist for all GABA receptor subtypes, its analogues exhibit marked preferences. Trans-4-aminocrotonic acid (TACA) acts as a potent agonist at both GABA-A and GABA-C receptors and is also a potent inhibitor of GABA uptake.[1] In contrast, cis-4-aminocrotonic acid (CACA) is a selective partial agonist for GABA-C receptors and is a very weak inhibitor of GABA uptake.[2] Critically, CACA shows no significant binding to GABA-A or GABA-B receptors, making it a highly selective tool for studying GABA-C receptor function.[2]
Quantitative Comparison of Receptor Activity and Uptake Inhibition
The following table summarizes the available quantitative data on the binding affinities and inhibitory concentrations of GABA, CACA, and TACA.
| Compound | Target | Parameter | Value (µM) |
| trans-4-Aminocrotonic acid (TACA) | GABA-C Receptor | Kd | 0.6[1] |
| GABA | GABA-A Receptor | EC50 | ~1-10 |
| GABA-B Receptor | EC50 | ~1 | |
| GABA Transporter (GAT) | Km | ~2.5-10 | |
| cis-4-Aminocrotonic acid (CACA) | GABA-A Receptor | Binding | No significant binding[2] |
| GABA-B Receptor | Binding | No significant binding[2] | |
| GABA Transporter (GAT) | Inhibition | Very weak | |
| trans-4-Aminocrotonic acid (TACA) | GABA-A Receptor | Activity | Potent Agonist |
| GABA Transporter (GAT) | Inhibition | Potent Inhibitor |
Note: Specific Ki or IC50 values for some compound-target interactions are not consistently available in the literature. The table reflects the current state of published data.
Signaling Pathways and Mechanisms of Action
The differential effects of GABA and its analogues stem from their interaction with distinct receptor types, which trigger different downstream signaling events.
GABA-A and GABA-C Receptor Signaling
Both GABA-A and GABA-C receptors are ligand-gated ion channels that, upon activation by an agonist, open an intrinsic chloride (Cl⁻) channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect. TACA and GABA activate GABA-A receptors, while CACA and TACA activate GABA-C receptors, initiating this direct inhibitory pathway.
GABA-B Receptor Signaling
GABA-B receptors are G-protein coupled receptors (GPCRs). When activated by GABA, they dissociate a G-protein complex, which in turn can activate inwardly rectifying potassium (K⁺) channels and inhibit voltage-gated calcium (Ca²⁺) channels. The efflux of K⁺ ions leads to hyperpolarization, while the inhibition of Ca²⁺ influx reduces neurotransmitter release from the presynaptic terminal. Neither CACA nor TACA have significant activity at these receptors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to characterize these compounds.
GABA-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-A receptor.
Objective: To quantify the binding affinity (Ki) of test compounds by measuring their ability to displace a radiolabeled ligand (e.g., [³H]muscimol) from GABA-A receptors in rat brain membranes.
Materials:
-
Rat brain tissue
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]muscimol (e.g., 5 nM final concentration)
-
Non-specific binding control: 10 mM GABA
-
Test compounds (CACA, TACA) at various concentrations
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in ice-cold homogenization buffer.
-
Perform a series of centrifugation steps to isolate synaptic membranes, including washes with deionized water and binding buffer to remove endogenous GABA.
-
Resuspend the final pellet in binding buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add aliquots of the membrane preparation (0.1-0.2 mg protein/well).
-
Add the radioligand ([³H]muscimol) to all wells.
-
For total binding, add binding buffer.
-
For non-specific binding, add a high concentration of unlabeled GABA.
-
For competition binding, add varying concentrations of the test compound.
-
Incubate at 4°C for 45 minutes.
-
-
Termination and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash filters with ice-cold binding buffer.
-
Place filters in scintillation vials with scintillation fluid and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol is used to measure the functional effects of GABA and its analogues on neuronal ion channels.
Objective: To record agonist-induced currents in cultured neurons or brain slices to determine compound efficacy (EC50) and mode of action (agonist, antagonist, partial agonist).
Materials:
-
Cultured neurons or acute brain slices
-
External solution (e.g., Tyrode's solution)
-
Internal pipette solution (e.g., CsCl-based for recording Cl⁻ currents)
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and perfusion system
-
Test compounds (GABA, CACA, TACA)
Procedure:
-
Preparation:
-
Place the cell culture dish or brain slice in the recording chamber and perfuse with external solution.
-
Pull glass micropipettes to a resistance of 3-5 MΩ and fill with internal solution.
-
-
Recording:
-
Under microscopic guidance, approach a neuron with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane to achieve whole-cell configuration.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
-
Drug Application:
-
Apply a known concentration of GABA or the test analogue via the perfusion system.
-
Record the resulting inward or outward current.
-
Perform dose-response experiments by applying a range of concentrations to determine the EC50.
-
-
Data Analysis:
-
Measure the peak amplitude of the current at each concentration.
-
Normalize the responses to the maximal response and plot against the log concentration of the agonist to generate a dose-response curve.
-
Synaptosomal GABA Uptake Assay
This protocol measures the inhibition of GABA transporters (GATs).
Objective: To determine the potency (IC50) of test compounds in inhibiting the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes).
Materials:
-
Rat brain tissue
-
Sucrose buffer for synaptosome preparation
-
Krebs-Ringer buffer for incubation
-
Radioligand: [³H]GABA
-
Test compounds (CACA, TACA) and known inhibitors (for control)
-
Scintillation fluid and counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize brain tissue in sucrose buffer and use differential centrifugation to prepare a crude synaptosomal fraction (P2).
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension in Krebs-Ringer buffer with either buffer (control) or varying concentrations of the test compound.
-
Initiate the uptake reaction by adding a low concentration of [³H]GABA.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
-
Termination and Counting:
-
Terminate the reaction by rapid filtration over glass fiber filters and washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters, which represents the amount of [³H]GABA taken up by the synaptosomes.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.
-
Conclusion
The distinct pharmacological profiles of cis- and trans-4-aminocrotonic acid make them indispensable tools in neuroscience research. TACA, with its broad agonism at GABA-A and GABA-C receptors and its inhibition of GABA uptake, can be used to study the effects of widespread GABAergic stimulation. Conversely, the high selectivity of CACA for GABA-C receptors allows for the precise investigation of the roles of this receptor subtype in neuronal signaling and disease, without the confounding effects of GABA-A receptor activation or uptake inhibition. Understanding these differences is critical for the design of targeted therapeutics for a range of neurological and psychiatric disorders.
References
Validating 4-Aminocrotonic Acid as a Premier Selective Tool for GABA-C Receptor Research
For researchers, scientists, and drug development professionals, the precise modulation of GABA-C receptors offers a promising avenue for therapeutic intervention in a variety of neurological disorders. This guide provides a comprehensive comparison of 4-aminocrotonic acid and its isomers against other GABA receptor ligands, supported by experimental data and detailed protocols, to validate its use as a selective tool for GABA-C receptor studies.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting on three main receptor types: GABA-A, GABA-B, and GABA-C. While GABA-A and GABA-B receptors are widely distributed and have been extensively studied, the distinct pharmacology and physiology of GABA-C receptors present a unique target for drug development. GABA-C receptors, composed of ρ (rho) subunits, are ligand-gated chloride channels with a high affinity for GABA and slow activation and deactivation kinetics.[1] Their selective modulation requires tools with high specificity to avoid off-target effects on GABA-A and GABA-B receptors. This guide focuses on the validation of 4-aminocrotonic acid, particularly its cis-isomer (CACA), as a superior selective agonist for GABA-C receptors.
Comparative Analysis of GABA-C Receptor Ligands
The selectivity of a compound is paramount for its utility as a research tool. The following tables summarize the binding affinities (Ki) and potencies (EC50) of 4-aminocrotonic acid isomers and other key GABA receptor ligands, demonstrating the superior selectivity of cis-4-aminocrotonic acid for GABA-C receptors.
Table 1: Binding Affinity (Ki) of Selected Ligands for GABA Receptor Subtypes
| Compound | GABA-A (Ki, µM) | GABA-B (Ki, µM) | GABA-C (Ki, µM) |
| cis-4-Aminocrotonic acid (CACA) | > 1000 | > 1000 | 7.3 |
| trans-4-Aminocrotonic acid (TACA) | 0.1 - 10 | > 100 | 0.36 |
| GABA | 0.02 - 0.8 | 0.08 - 0.3 | 0.4 - 1.5 |
| TPMPA | 320 | > 500 | 2.1 |
Table 2: Potency (EC50) of Selected Ligands at GABA Receptor Subtypes
| Compound | GABA-A (EC50, µM) | GABA-B (EC50, µM) | GABA-C (EC50, µM) |
| cis-4-Aminocrotonic acid (CACA) | Inactive | Inactive | 1.5 - 15 |
| trans-4-Aminocrotonic acid (TACA) | 1 - 20 | Inactive | 0.53 |
| GABA | 1 - 100 | 1 - 10 | 1 - 5 |
| TPMPA | - | Weak agonist (~500) | - (Antagonist) |
Data compiled from various sources.
As the data illustrates, cis-4-aminocrotonic acid (CACA) exhibits a significantly higher affinity and potency for GABA-C receptors with negligible activity at GABA-A and GABA-B receptors, establishing it as a highly selective agonist. In contrast, its isomer, trans-4-aminocrotonic acid (TACA), demonstrates potent agonism at both GABA-A and GABA-C receptors, limiting its utility as a selective tool.[2][3] TPMPA is presented as a selective GABA-C antagonist, providing a valuable tool for competitive binding and functional assays.[4][5][6]
Signaling Pathways and Experimental Workflows
To fully comprehend the action of 4-aminocrotonic acid, it is essential to understand the GABA-C receptor signaling pathway and the experimental workflows used for its validation.
GABA-C Receptor Signaling Pathway
GABA-C receptors are ionotropic receptors, meaning their activation directly leads to the opening of an ion channel.[7] The binding of an agonist, such as CACA, to the extracellular domain of the pentameric receptor, which is formed by five ρ subunits, induces a conformational change. This change opens a central pore that is selectively permeable to chloride ions (Cl-). The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating an inhibitory effect.
Caption: GABA-C receptor signaling cascade.
Experimental Workflow for Validating a Selective GABA-C Receptor Agonist
The validation of a selective GABA-C receptor agonist like CACA involves a multi-step process to characterize its binding affinity, functional potency, and selectivity.
References
- 1. Construction of a Fluorescent Screening System of Allosteric Modulators for the GABAA Receptor Using a Turn-On Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids [ouci.dntb.gov.ua]
- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Image-Based Marker-Free Screening of GABAA Agonists, Antagonists, and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GABAA receptor - Wikipedia [en.wikipedia.org]
- 7. GABA receptor - Wikipedia [en.wikipedia.org]
Comparative Analysis of trans-4-Aminocrotonic Acid (TACA) Cross-Reactivity with Neurotransmitter Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of trans-4-Aminocrotonic acid (TACA), a conformationally restricted analog of γ-aminobutyric acid (GABA), with other key neurotransmitter receptors. This objective analysis, supported by experimental data, aims to inform research and development efforts in neuropharmacology.
Summary of TACA's Receptor Interaction Profile
Trans-4-Aminocrotonic acid is a potent agonist at both GABAA and GABAC receptors.[1][2][3] It also functions as a competitive inhibitor of GABA uptake.[1] While its high potency at GABAA receptors is well-established, specific binding affinity values (Ki or IC50) are not consistently reported in publicly available literature. However, functional studies indicate that it is more potent than GABA in activating the GABAA receptor-mediated chloride conductance. No direct binding or functional data on the cross-reactivity of TACA with glycine or NMDA receptors is readily available in the current body of scientific literature.
Data Presentation: Quantitative Comparison of TACA's Bioactivity
The following table summarizes the available quantitative data on the interaction of TACA with various molecular targets. This allows for a direct comparison of its potency and efficacy.
| Target Receptor/Transporter | Parameter | Value (µM) | Species/System | Reference |
| GABAC Receptor | KD | 0.6 | Not Specified | [1] |
| rat ρ3 GABAC Receptor | EC50 | 3.8 | Rat (expressed in Xenopus oocytes) | |
| GABA Transporter (Uptake) | Inhibition | Potent Competitive Inhibitor | Rat Brain Slices | [1] |
| GABAA Receptor | Agonist Activity | More potent than GABA | Retinal Bipolar Neurons |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Radioligand Binding Assay for GABAA Receptors
This protocol is adapted from standard methods used to determine the binding affinity of a compound for the GABAA receptor.
Objective: To determine the inhibition constant (Ki) of TACA for the GABAA receptor binding site.
Materials:
-
Rat brain cortex membranes (source of GABAA receptors)
-
[3H]-Muscimol (radioligand)
-
TACA (test compound)
-
GABA (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA. Resuspend the final pellet in the binding buffer.
-
Binding Reaction: In test tubes, combine the membrane preparation, [3H]-Muscimol at a concentration near its KD, and varying concentrations of TACA. For determining non-specific binding, use a saturating concentration of unlabeled GABA.
-
Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of TACA. Determine the IC50 value (the concentration of TACA that inhibits 50% of the specific binding of [3H]-Muscimol) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes for GABAC Receptor Functional Analysis
This protocol describes the functional characterization of TACA's agonist activity at GABAC receptors expressed in Xenopus oocytes.
Objective: To determine the EC50 of TACA for activating GABAC receptor-mediated currents.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the desired GABAC receptor subunit (e.g., ρ1)
-
TACA solutions of varying concentrations
-
Recording solution (e.g., Barium Ringer's solution)
-
Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system)
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with the cRNA for the GABAC receptor subunit and incubate for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with KCl. Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
Drug Application: Perfuse the recording chamber with the recording solution. Apply increasing concentrations of TACA to the oocyte via the perfusion system.
-
Data Acquisition: Record the current responses elicited by each concentration of TACA.
-
Data Analysis: Measure the peak current amplitude for each TACA concentration. Normalize the responses to the maximal current and plot the concentration-response curve. Fit the data with a sigmoidal dose-response equation to determine the EC50 value.
GABA Uptake Assay
This protocol outlines a method to assess the inhibitory effect of TACA on GABA transporters.
Objective: To determine the IC50 of TACA for the inhibition of GABA uptake.
Materials:
-
Synaptosomes or cultured cells expressing GABA transporters (e.g., GAT1)
-
[3H]-GABA (radiolabeled substrate)
-
TACA (test compound)
-
Uptake buffer (e.g., Krebs-Ringer-HEPES)
-
Inhibitors to block non-specific uptake
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation of Synaptosomes/Cells: Isolate synaptosomes from rat brain tissue or use cultured cells expressing the GABA transporter of interest.
-
Uptake Reaction: Pre-incubate the synaptosomes/cells with varying concentrations of TACA. Initiate the uptake by adding [3H]-GABA.
-
Incubation: Incubate the mixture for a short period at a controlled temperature (e.g., 25-37°C).
-
Termination of Uptake: Stop the reaction by rapid filtration or by adding an ice-cold stop buffer. Wash the filters/cells to remove extracellular [3H]-GABA.
-
Quantification: Lyse the synaptosomes/cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the rate of GABA uptake at each TACA concentration. Calculate the percentage of inhibition and plot it against the TACA concentration. Determine the IC50 value by non-linear regression analysis.
Mandatory Visualization
Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TACA | CAS:38090-53-8 | GABA uptake inhibitor. Also GABAA agonist and substrate for GABA-T | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Trans-4-aminocrotonic acid (TACA), a potent agonist of GABA(A) and GABA(C) receptors, shows a proconvulsant action in the electroconvulsive threshold test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 4-Aminocrotonic Acid and Gaboxadol at GABA Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 4-Aminocrotonic acid and gaboxadol, two gamma-aminobutyric acid (GABA) receptor agonists. The information presented herein is intended to support research and drug development efforts by offering a comprehensive overview of their respective potencies, receptor subtype selectivities, and the experimental methodologies used for their evaluation.
Introduction
GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are crucial targets for therapeutic agents aimed at treating a variety of neurological and psychiatric disorders. Both 4-Aminocrotonic acid and gaboxadol are GABA analogues that exert their effects by directly binding to and activating GABA receptors. However, their efficacy and selectivity for different GABA receptor subtypes vary significantly, leading to distinct pharmacological profiles. This guide will delve into a quantitative comparison of these two compounds, providing the data and experimental context necessary for informed research decisions.
Comparative Efficacy Data
The following table summarizes the available quantitative data on the efficacy of the trans and cis isomers of 4-Aminocrotonic acid (TACA and CACA, respectively) and gaboxadol at various GABA receptor subtypes. This data has been compiled from multiple experimental studies.
| Compound | Receptor Subtype | Parameter | Value (µM) | Reference |
| trans-4-Aminocrotonic acid (TACA) | GABA-ρ2 | EC50 | 0.45 | [1] |
| cis-4-Aminocrotonic acid (CACA) | GABA-ρ2 | EC50 | 38 | [1] |
| Gaboxadol | α4β3δ GABA-A | EC50 | 1.7 | [2] |
| α6β3 GABA-A | EC50 | 0.076 | [2] | |
| α6β3γ2 GABA-A | EC50 | 0.17 | [2] | |
| α6β3δ GABA-A | EC50 | 0.17 | [2] | |
| α1-6β3γ2 GABA-A | EC50 | Varies | [2] |
Note: The efficacy of gaboxadol is presented as a "superagonistic" GABA mimetic with complex subtype specificity[3]. The provided EC50 values represent key examples of its activity at different receptor combinations.
Mechanism of Action and Signaling Pathways
Both 4-Aminocrotonic acid and gaboxadol are direct agonists at the GABA binding site on GABA-A and/or GABA-C receptors. Activation of these receptors, which are ligand-gated ion channels, leads to an influx of chloride ions (Cl-), resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.
GABA-A and GABA-C Receptor Signaling Pathway
Caption: Agonist binding to GABA-A/C receptors triggers chloride influx and neuronal inhibition.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the efficacy comparison.
Radioligand Binding Assay ([³H]GABA Displacement)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand ([³H]GABA) from the GABA receptor.
Protocol:
-
Membrane Preparation: Whole brains from adult male Wistar rats are homogenized in ice-cold 0.32 M sucrose. The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C. The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C. The pellet is resuspended in buffer and washed three times by centrifugation and resuspension.
-
Binding Assay: The final membrane preparation is incubated with a fixed concentration of [³H]GABA (e.g., 10 nM) and varying concentrations of the test compound (4-Aminocrotonic acid or gaboxadol) in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) at 4°C for 20 minutes.
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GABA (e.g., 1 mM). Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Voltage-Clamp Electrophysiology
This technique is used to measure the functional activity (e.g., EC50) of a compound by recording the ion currents elicited by its application to cells expressing GABA receptors.
Protocol:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with cDNAs encoding the desired GABA receptor subunits (e.g., α1, β2, γ2 for GABA-A; ρ1 for GABA-C).
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on transfected cells 24-48 hours after transfection. The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The internal pipette solution contains (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 ATP, adjusted to pH 7.2.
-
Drug Application: The test compound (4-Aminocrotonic acid or gaboxadol) is applied at various concentrations to the recorded cell using a rapid solution exchange system.
-
Data Acquisition and Analysis: Membrane currents are recorded using an amplifier and digitized. The peak current amplitude at each concentration is measured. The concentration-response data are then fitted to the Hill equation to determine the EC50 value (the concentration that elicits a half-maximal response).
Experimental Workflow for Efficacy Testing
Caption: A typical workflow for assessing the efficacy of GABA receptor agonists.
Discussion and Conclusion
The presented data highlights the distinct pharmacological profiles of 4-Aminocrotonic acid and gaboxadol.
-
trans-4-Aminocrotonic acid (TACA) emerges as a potent agonist at GABA-C receptors (specifically ρ2) and is also known to be a potent agonist at GABA-A receptors, although specific subtype affinities are less well-defined in the available literature.
-
cis-4-Aminocrotonic acid (CACA) demonstrates significantly lower potency at GABA-ρ2 receptors compared to its trans isomer, suggesting a degree of stereoselectivity.
-
Gaboxadol exhibits a complex profile as a "superagonistic" mimetic of GABA. While it shows little overall subunit specificity, it has a notable preference for extrasynaptic GABA-A receptors containing the δ subunit, particularly those with α4 and α6 subunits. Its high potency at α6-containing receptors is a distinguishing feature.
The choice between these compounds for research or therapeutic development will depend on the desired target and pharmacological effect. For studies targeting GABA-C receptors, TACA may be a valuable tool. For investigations into the role of extrasynaptic GABA-A receptors, particularly those containing δ subunits, gaboxadol remains a key reference compound. Further research is warranted to fully elucidate the GABA-A receptor subtype selectivity of TACA to enable a more complete comparison with gaboxadol.
The experimental protocols provided in this guide offer a foundation for researchers to conduct their own comparative studies and to validate and expand upon the existing data. Adherence to standardized methodologies is crucial for ensuring the reproducibility and comparability of findings across different laboratories.
References
A Comparative Guide to the Enantiomeric Separation of 4-Aminocrotonic Acid for Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods for the enantiomeric separation of 4-aminocrotonic acid, a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA). The distinct pharmacological profiles of the individual enantiomers necessitate their separation for accurate functional analysis at GABA receptors. This document outlines experimental protocols and presents comparative data to assist researchers in selecting the optimal separation strategy for their specific needs.
Comparison of Enantiomeric Separation Techniques
The successful separation of 4-aminocrotonic acid enantiomers relies on the principles of chiral chromatography. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common techniques employed. The choice between them often depends on factors such as desired speed, solvent consumption, and available instrumentation. A critical component in both techniques is the chiral stationary phase (CSP), which facilitates the differential interaction with each enantiomer.
Due to the structural similarities of 4-aminocrotonic acid to other amino acids, derivatization of the amino group is a common strategy to enhance chiral recognition and improve chromatographic resolution.
Table 1: Comparison of Chiral Separation Methodologies for Amino Acid Analogues
| Technique | Chiral Stationary Phase (CSP) Type | Derivatization Agent | Mobile Phase Example | Performance Metrics | Reference |
| HPLC | Macrocyclic Glycopeptide (e.g., Teicoplanin-based) | None (Direct) | Water:Methanol:Formic Acid | Baseline resolution for many underivatized amino acids.[1] | [1] |
| HPLC | Macrocyclic Glycopeptide (e.g., Ristocetin A) | FMOC-Cl | Acetonitrile/Ammonium Trifluoroacetate Buffer | High selectivity for FMOC-amino acids.[2] | [2] |
| HPLC | Reversed-Phase C18 | Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | Acetonitrile/Aqueous Acetic Acid Gradient | High enantioselectivity for many amino acids, though sensitivity may vary.[3] | [3] |
| HPLC | Reversed-Phase C18 | o-phthalaldehyde/isobutyryl-L-cysteine (OPA-IBLC) | Acetonitrile/Aqueous Buffer Gradient | Good for creating diastereomers suitable for separation on standard columns.[3][4] | [3][4] |
Experimental Protocols
Protocol for Enantiomeric Separation by Chiral HPLC with Derivatization
This protocol describes a general method for the enantiomeric separation of amino acids, which can be adapted for 4-aminocrotonic acid, using pre-column derivatization followed by reversed-phase HPLC.
Workflow for Chiral HPLC Separation
Caption: Workflow for chiral HPLC separation with pre-column derivatization.
Materials:
-
Racemic 4-aminocrotonic acid
-
Chiral Derivatizing Agent (CDA): e.g., Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA)
-
Solvents: Acetone, Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade)
-
Buffers: 5% Acetic Acid (pH 2.6)
-
Reversed-phase HPLC column (e.g., C18)
-
HPLC system with UV or Mass Spectrometry (MS) detector
Procedure:
-
Sample Derivatization:
-
Prepare a 1 mg/mL solution of racemic 4-aminocrotonic acid in water or a water/methanol mixture.
-
Prepare a 1% solution of the CDA (e.g., FDAA) in acetone.
-
In a reaction vial, mix the 4-aminocrotonic acid solution with the CDA solution and a basic buffer (e.g., triethylamine) to facilitate the reaction.
-
Allow the reaction to proceed to completion. The reaction conditions (time, temperature) will depend on the specific CDA used.
-
Quench the reaction with an acidic solution (e.g., 5% acetic acid).[3]
-
-
HPLC Analysis:
-
Set up the HPLC system with a reversed-phase C18 column.
-
Equilibrate the column with the initial mobile phase conditions. A typical mobile phase could be a gradient of 5% acetic acid in water (Mobile Phase A) and acetonitrile with 10% methanol (Mobile Phase B).
-
Inject the derivatized sample onto the column.
-
Run a linear gradient to elute the diastereomers. For example, start with 5% B and increase to 50% B over 50 minutes.
-
Monitor the elution of the diastereomers using a UV detector at an appropriate wavelength (e.g., 340 nm for FDAA derivatives) or an MS detector.[3]
-
-
Data Analysis:
-
The two enantiomers of 4-aminocrotonic acid, now derivatized into diastereomers, should elute at different retention times.
-
Integrate the peak areas of the two diastereomers to determine the enantiomeric ratio.
-
Protocol for Functional Assay: GABA-A Receptor Binding
This protocol describes a radioligand binding assay to determine the affinity of the separated 4-aminocrotonic acid enantiomers for the GABA-A receptor, using [³H]muscimol as the radioligand.
GABA-A Receptor Signaling Pathway
Caption: Simplified GABA-A receptor signaling pathway.
Materials:
-
Separated (R)- and (S)-enantiomers of 4-aminocrotonic acid
-
[³H]muscimol (radioligand)
-
Rat brain membranes (source of GABA-A receptors)
-
Assay buffer (e.g., Tris-HCl)
-
Unlabeled GABA or bicuculline methiodide (for determining non-specific binding)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Prepare rat brain membranes according to established protocols. This typically involves homogenization of brain tissue followed by centrifugation to isolate the membrane fraction.
-
-
Binding Assay:
-
Set up a series of tubes for total binding, non-specific binding, and competitive binding with the 4-aminocrotonic acid enantiomers.
-
Total Binding: Add buffer, [³H]muscimol, and brain membranes.
-
Non-specific Binding: Add buffer, [³H]muscimol, brain membranes, and a high concentration of unlabeled GABA or bicuculline methiodide.
-
Competitive Binding: Add buffer, [³H]muscimol, brain membranes, and varying concentrations of either the (R)- or (S)-enantiomer of 4-aminocrotonic acid.
-
Incubate the tubes at a controlled temperature (e.g., 4°C).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from free radioligand.
-
Wash the filters with cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.[5][6]
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For the competitive binding experiments, plot the percentage of specific [³H]muscimol binding against the concentration of the 4-aminocrotonic acid enantiomer.
-
Determine the IC₅₀ value (the concentration of the enantiomer that inhibits 50% of the specific [³H]muscimol binding) for both the (R) and (S) enantiomers.
-
The IC₅₀ values can be used to calculate the binding affinity (Ki) for each enantiomer, providing a quantitative measure of their interaction with the GABA-A receptor.
-
Concluding Remarks
The selection of an appropriate method for the enantiomeric separation of 4-aminocrotonic acid is crucial for the accurate assessment of its biological activity. While direct separation on chiral stationary phases is possible, derivatization can often enhance resolution and is a widely applicable technique. The provided protocols for chiral HPLC and GABA-A receptor binding assays offer a framework for researchers to both separate and functionally characterize the enantiomers of 4-aminocrotonic acid. The comparative data on different chiral separation strategies should aid in the selection of a method that is best suited for the specific research context, instrumentation availability, and desired analytical outcome.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of GABA levels by a [3H]muscimol radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Isoguvacine and 4-Aminocrotonic Acid in GABA Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Isoguvacine and 4-Aminocrotonic acid, two key agonists used in the study of Gamma-Aminobutyric Acid (GABA) receptors. The following sections detail their performance, supported by experimental data, and provide methodologies for key experimental protocols.
Introduction
Gamma-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability. Its effects are mediated through three main classes of receptors: GABA-A, GABA-B, and GABA-C (also known as GABA-A-ρ). Isoguvacine and 4-Aminocrotonic acid are two important pharmacological tools used to investigate the function of these receptors. Isoguvacine is recognized as a selective agonist for GABA-A receptors.[1][2][3] 4-Aminocrotonic acid exists as two stereoisomers, cis- and trans-, which exhibit distinct selectivities. cis-4-aminocrotonic acid (CACA) is a selective agonist of GABA-C receptors, while trans-4-aminocrotonic acid (TACA) acts as a potent agonist at both GABA-A and GABA-C receptors.[4][5][6][7][8] Understanding the precise binding affinities and efficacies of these compounds is essential for the accurate interpretation of experimental results in GABA receptor research.
Quantitative Data Comparison
The following tables summarize the binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50) of Isoguvacine and the isomers of 4-Aminocrotonic acid at the different GABA receptor subtypes.
Table 1: Binding Affinity (Ki) and IC50 Values
| Compound | Receptor Subtype | Kᵢ (nM) | IC₅₀ (µM) | Species | Reference |
| Isoguvacine | GABA-A | - | 0.20 ± 0.03 (oxide form) | Rat | [9] |
| GABA-B | - | > 100 (oxide form) | Rat | [9] | |
| trans-4-Aminocrotonic acid (TACA) | GABA-A / GABA-C | 600 (K D) | - | - | [4] |
| cis-4-Aminocrotonic acid (CACA) | GABA-C | - | - | - | [7] |
Table 2: Efficacy (EC50) Values
| Compound | Receptor Subtype | EC₅₀ (µM) | Relative Efficacy | Species/System | Reference |
| Isoguvacine | GABA-A | 6 (oxide form) | 33% (vs. Muscimol) | Rat | [9] |
| GABA-A (α1β2γ2) | - | - | - | [1] | |
| trans-4-Aminocrotonic acid (TACA) | GABA-C (ρ1) | - | - | Human (recombinant) | [10] |
| cis-4-Aminocrotonic acid (CACA) | GABA-C (ρ1) | ~40 ((+)-CAMP, a related folded agonist) | Full agonist | Human (recombinant) | [11] |
| GABA-C (ρ2) | ~17 ((+)-CAMP, a related folded agonist) | Full agonist | Human (recombinant) | [11] | |
| GABA-C (ρ3) | ~28 ((+)-CAMP, a related folded agonist) | Partial agonist (~70%) | Rat (recombinant) | [11] |
Note: Direct EC50 values for CACA were not specified in the immediate search results; however, data for a structurally similar folded agonist, (+)-CAMP, at ρ subunits are included for reference.
Signaling Pathways
GABA receptors mediate their inhibitory effects through distinct signaling mechanisms. GABA-A and GABA-C receptors are ligand-gated ion channels, while GABA-B receptors are G-protein coupled receptors.
Experimental Protocols
Detailed methodologies for common experiments in GABA receptor research are provided below.
Radioligand Binding Assay (for GABA-A Receptors)
This protocol is adapted from established methods for determining the binding of ligands to GABA-A receptors.
1. Membrane Preparation:
-
Homogenize rat brains in a homogenization buffer (e.g., 0.32 M sucrose, pH 7.4).
-
Perform a low-speed centrifugation (e.g., 1000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 140,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the pellet by resuspending in deionized water and repeating the high-speed centrifugation.
-
Repeat the wash step with the binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Resuspend the final pellet in the binding buffer and store at -70°C.
2. Binding Assay:
-
Thaw the prepared membranes and wash them twice with the binding buffer via centrifugation.
-
Resuspend the final pellet in the binding buffer.
-
In a 96-well plate, add the membrane preparation (0.1-0.2 mg of protein per well).
-
For determining non-specific binding, add a high concentration of unlabeled GABA (e.g., 10 mM).
-
For competition assays, add varying concentrations of the test compound (Isoguvacine or 4-Aminocrotonic acid).
-
Add the radioligand, such as [³H]muscimol (e.g., 5 nM final concentration).
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 45 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.
3. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
For competition assays, IC50 values are determined by non-linear regression analysis.
-
Ki values can be calculated from IC50 values using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the measurement of ion channel activity in response to agonist application.
1. Cell Preparation:
-
Culture cells expressing the GABA receptor subtype of interest (e.g., HEK293 cells transfected with specific GABA-A receptor subunit cDNAs).
-
Plate the cells onto coverslips a few days prior to the experiment.
2. Recording Setup:
-
Place a coverslip with cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with an external solution (e.g., containing 143 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM glucose, and 10 mM HEPES, pH 7.4).
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the internal solution.
-
The internal solution should contain ions that mimic the intracellular environment (e.g., 140 mM CsCl, 2 mM Mg-ATP, 10 mM EGTA, and 10 mM HEPES, pH 7.4).
3. Recording Procedure:
-
Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply the agonist (Isoguvacine or 4-Aminocrotonic acid) at various concentrations using a rapid solution exchange system.
-
Record the resulting ionic currents using a patch-clamp amplifier and data acquisition software.
4. Data Analysis:
-
Measure the peak amplitude of the current response at each agonist concentration.
-
Plot the concentration-response data and fit it with the Hill equation to determine the EC50 value and Hill coefficient.
Conclusion
Isoguvacine and the isomers of 4-Aminocrotonic acid are invaluable tools for dissecting the pharmacology of GABA receptors. Isoguvacine's selectivity for GABA-A receptors makes it a standard agonist for studying this receptor class. The distinct selectivities of cis- and trans-4-aminocrotonic acid for GABA-C and GABA-A/C receptors, respectively, allow for the differential investigation of these receptor subtypes. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and interpret experiments aimed at understanding the complex roles of GABAergic signaling in the nervous system and for the development of novel therapeutics targeting these pathways.
References
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoguvacine binding, uptake, and release: relation to the GABA system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of the conformationally restricted GABA analogues, cis- and trans-4-aminocrotonic acid, on GABA neurotransmission in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trans-4-aminocrotonic acid (TACA), a potent agonist of GABA(A) and GABA(C) receptors, shows a proconvulsant action in the electroconvulsive threshold test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of chloride channel coupled GABA(C) receptors in the peripheral antinociceptive effect induced by GABA(C) receptor agonist cis-4-aminocrotonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 'ABC' of GABA receptors: a brief review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GABAA agonists: resolution and pharmacology of (+)- and (-)-isoguvacine oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analogues of gamma-aminobutyric acid (GABA) and trans-4-aminocrotonic acid (TACA) substituted in the 2 position as GABAC receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Aminocrotonic Acid: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-aminocrotonic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
While 4-aminocrotonic acid is not classified as a hazardous material, proper handling and disposal are crucial to maintain a safe laboratory environment.[1] Always consult the Safety Data Sheet (SDS) for the specific isomer (cis or trans) you are using.
Personal Protective Equipment (PPE): Before handling 4-aminocrotonic acid, ensure you are wearing the following:
-
Safety glasses or goggles
-
Standard laboratory coat
-
Chemical-resistant gloves (e.g., nitrile)
Handling:
-
Avoid generating dust.[1]
-
Ensure adequate ventilation in the work area.
-
Avoid contact with skin and eyes.[1]
-
Do not let the chemical enter drains.[1]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure it is well-ventilated.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).
-
Collection: Place the contained material into a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.
Disposal Procedures
There are two primary methods for the disposal of 4-aminocrotonic acid, depending on the quantity and local regulations.
Collection for Licensed Disposal
For larger quantities or as mandated by institutional policy, 4-aminocrotonic acid waste should be collected for disposal by a licensed waste management company.
Procedure:
-
Place the waste 4-aminocrotonic acid (solid or in solution) into a clearly labeled, sealed, and non-reactive waste container.
-
The label should include:
-
The full chemical name: "4-Aminocrotonic Acid"
-
The concentration (if in solution)
-
The date of accumulation
-
The hazard class (Non-hazardous)
-
-
Store the waste container in a designated satellite accumulation area away from incompatible materials.
-
Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal service.
Neutralization and Drain Disposal (for small quantities)
For small, incidental quantities of 4-aminocrotonic acid, neutralization followed by drain disposal may be permissible, provided it aligns with your local regulations. This method is only suitable for aqueous solutions.
Experimental Protocol for Neutralization:
Materials:
-
Waste 4-aminocrotonic acid solution
-
Dilute hydrochloric acid (HCl) or dilute sodium hydroxide (NaOH)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate beakers or flasks
Procedure:
-
Place the beaker containing the 4-aminocrotonic acid solution on a stir plate in a fume hood.
-
Begin stirring the solution.
-
Slowly add a dilute acidic or basic solution to neutralize the amino acid. Since 4-aminocrotonic acid is amphoteric (containing both an amino group and a carboxylic acid group), the starting pH will determine whether you need to add an acid or a base.
-
If the solution is basic, slowly add dilute HCl.
-
If the solution is acidic, slowly add dilute NaOH.
-
-
Monitor the pH of the solution regularly using pH strips or a pH meter.
-
Continue adding the neutralizing agent dropwise until the pH is between 6.0 and 8.0.
-
Once neutralized, the solution can be flushed down the sanitary sewer with a large volume of running water (at least 20 times the volume of the neutralized solution).
Summary of Safety and Disposal Information
| Parameter | Guideline |
| Hazard Classification | Not classified as hazardous[1] |
| Personal Protective Equipment | Safety glasses, lab coat, gloves |
| Handling Precautions | Avoid dust formation, prevent entry to drains[1] |
| Spill Cleanup | Sweep or absorb, collect in a suitable container |
| Primary Disposal Method | Collection for licensed disposal |
| Alternative Disposal (Small Quantities) | Neutralization to pH 6.0-8.0, followed by drain disposal with copious water |
| Incompatible Materials | Strong acids, strong bases, strong oxidizers[2] |
Disposal Workflow
Caption: Disposal decision workflow for 4-Aminocrotonic Acid.
References
Essential Safety and Logistical Information for Handling 4-Aminocrotonic Acid
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 4-Aminocrotonic acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.
Hazard Identification and Safety Precautions
4-Aminocrotonic acid, also known as (Z)-4-aminobut-2-enoic acid or cis-4-aminocrotonic acid, requires careful handling to avoid potential health hazards. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
Summary of Hazards:
| Hazard Class | Description |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure to 4-Aminocrotonic acid. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for incidental contact. For extended contact or handling of solutions, butyl rubber gloves offer greater protection. Always inspect gloves for tears or holes before use and change them frequently. |
| Eyes/Face | Safety glasses with side shields or safety goggles | In situations with a risk of splashing, a face shield should be worn in addition to safety glasses or goggles.[1] |
| Body | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood | If handling fine powders that may become airborne, a NIOSH-approved respirator may be necessary. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is critical for the safe handling of 4-Aminocrotonic acid.
Workflow for Handling 4-Aminocrotonic Acid:
Caption: Workflow for the safe handling of 4-Aminocrotonic acid.
Experimental Protocol:
-
Preparation:
-
Designate a specific area for handling 4-Aminocrotonic acid, preferably within a certified chemical fume hood to ensure adequate ventilation.
-
Assemble and inspect all necessary PPE as outlined in the table above.
-
Gather all required laboratory equipment, such as spatulas, weighing paper, beakers, and solvents.
-
-
Handling:
-
Put on all required PPE before handling the chemical.
-
When weighing the solid compound, handle it carefully to avoid creating dust.
-
If preparing a solution, slowly add the 4-Aminocrotonic acid to the solvent to prevent splashing.
-
-
Cleanup:
-
Following the experiment, decontaminate all work surfaces with an appropriate cleaning agent.
-
Dispose of all waste materials according to the disposal plan.
-
Carefully remove and dispose of single-use PPE.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
In the event of an exposure, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[2][3][4] An emergency eyewash station should be used.[2][3][4] Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
Proper disposal of 4-Aminocrotonic acid and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Workflow:
Caption: Waste disposal workflow for 4-Aminocrotonic acid.
Disposal Protocol:
-
Solid Waste:
-
Collect unused or waste 4-Aminocrotonic acid and any contaminated solid materials (e.g., weighing paper, gloves, paper towels) in a designated, sealed, and clearly labeled waste container.
-
Assuming 4-Aminocrotonic acid is classified as non-hazardous, this can be disposed of in the general laboratory non-hazardous solid waste stream.[5][6] Always consult your institution's specific guidelines.
-
-
Liquid Waste:
-
Contaminated Sharps:
-
Any sharps (e.g., needles, razor blades) contaminated with 4-Aminocrotonic acid must be disposed of in a designated sharps container.[5]
-
Note: All waste disposal must be in accordance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. umces.edu [umces.edu]
- 3. Emergency Eye Wash and Shower: Safety Guidelines [zhlabsfurniture.com]
- 4. Eye Wash and Emergency Shower Guidelines [blink.ucsd.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
